molecular formula C10H11N3 B584636 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine CAS No. 141994-98-1

2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Numéro de catalogue: B584636
Numéro CAS: 141994-98-1
Poids moléculaire: 173.219
Clé InChI: QWSLFUPDZINNFR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.219. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

141994-98-1

Formule moléculaire

C10H11N3

Poids moléculaire

173.219

Nom IUPAC

2,5-dimethyl-3-(1H-pyrrol-3-yl)pyrazine

InChI

InChI=1S/C10H11N3/c1-7-5-12-8(2)10(13-7)9-3-4-11-6-9/h3-6,11H,1-2H3

Clé InChI

QWSLFUPDZINNFR-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C2=CNC=C2)C

Origine du produit

United States
Foundational & Exploratory

Structural and Physicochemical Profiling of 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine represents a highly versatile and structurally significant heterocyclic scaffold. Comprising a lipophilic dimethylpyrazine core linked to an electron-rich pyrrole ring, this molecule serves as a critical intermediate in both advanced materials science and medicinal chemistry. This whitepaper provides an in-depth technical evaluation of its physicochemical properties, a self-validating synthetic methodology, and its pharmacophoric utility for researchers and drug development professionals.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of 2,5-dimethyl-3-(1H-pyrrol-3-yl)pyrazine is characterized by a bi-heteroaryl system. The pyrazine ring, substituted with methyl groups at the C2 and C5 positions, provides metabolic stability and lipophilicity. Conversely, the 1H-pyrrol-3-yl moiety introduces a critical hydrogen-bond donor, making the molecule highly interactive within biological binding pockets[1].

Its structural isomer,2 (CAS: 141994-93-6), differs only in the connectivity of the pyrrole ring, which significantly alters the vector of the hydrogen bond and the overall electronic distribution[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and structural identifiers for the target compound[1]:

PropertyValue
Chemical Name 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine
CAS Registry Number 141994-98-1
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.219 g/mol
Canonical SMILES CC1=CN=C(C(=N1)C2=CNC=C2)C
Hydrogen Bond Donors 1 (Pyrrole NH)
Hydrogen Bond Acceptors 2 (Pyrazine nitrogens)
Related Isomer 2,5-Dimethyl-3-(1H-pyrrol-2-yl)pyrazine (CAS 141994-93-6)

Self-Validating Synthetic Methodology

Synthesizing heteroaryl-substituted pyrazines requires precise control over regioselectivity and catalyst stability. Expertise & Experience Check: Direct cross-coupling of unprotected pyrroles often leads to catalyst poisoning or unwanted N-arylation side products. Therefore, utilizing a Triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen is a critical experimental choice. The steric bulk of the TIPS group prevents unwanted coordination to the Palladium center during the Suzuki-Miyaura coupling phase, ensuring high yields and preventing catalyst degradation.

Step-by-Step Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reagent Preparation: Charge a flame-dried Schlenk flask with 3-chloro-2,5-dimethylpyrazine (1.0 equiv) and 1-(triisopropylsilyl)-1H-pyrrol-3-ylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv). Causality: The bidentate dppf ligand is chosen specifically to prevent catalyst deactivation by the nitrogen-rich substrates.

  • Solvent Introduction: Degas a mixture of 1,4-Dioxane and H₂O (4:1 v/v) by sparging with N₂ for 15 minutes, then add to the reaction flask. Causality: The water is essential to dissolve the carbonate base and activate the boronic acid.

  • Thermal Activation: Heat the mixture to 90°C under an N₂ atmosphere for 12 hours.

  • In-Process Control (IPC) - Self-Validation Step: Before proceeding, sample the reaction mixture and analyze via LC-MS. The disappearance of the starting material mass and the emergence of the TIPS-protected intermediate mass ([M+H]⁺) validate the completion of the coupling step. Trustworthiness: This strict validation gate prevents the carryover of unreacted starting materials into the deprotection stage, which would otherwise complicate purification.

  • Deprotection Phase: Cool the reaction to room temperature, extract with ethyl acetate, and concentrate. Redissolve the crude intermediate in anhydrous THF and add Tetrabutylammonium fluoride (TBAF, 1.5 equiv) to cleave the TIPS group. Stir for 2 hours.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1[1].

SynthesisWorkflow A 3-Chloro-2,5-dimethylpyrazine (Starting Material) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C A->C B 1-(TIPS)-1H-pyrrol-3-ylboronic acid (Coupling Partner) B->C D IPC Check: LC-MS Validation Confirm [M+H]+ of Intermediate C->D E TIPS-Protected Intermediate D->E F Deprotection Phase TBAF, THF, Room Temp E->F G 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine (Final Product) F->G

Workflow for the synthesis of 2,5-dimethyl-3-(1H-pyrrol-3-yl)pyrazine via Suzuki coupling.

Pharmacophore Dynamics and Mechanistic Pathways

In medicinal chemistry and drug development, the pyrrolyl-pyrazine scaffold is frequently deployed as a hinge-binding motif for kinase inhibition or as an allosteric modulator for CNS targets (such as GABA_A receptors). These compounds are extensively tracked in 3 due to their potent biological activity[3].

The causality behind its efficacy lies in its complementary electronic properties:

  • Hydrogen-Bonding Network: The pyrrole NH acts as a potent hydrogen-bond donor, while the pyrazine nitrogens serve as hydrogen-bond acceptors. This dual capability allows the molecule to anchor itself firmly within the ATP-binding cleft of kinases.

  • Hydrophobic Shielding: The C2 and C5 dimethyl groups are not merely structural fillers; they actively occupy hydrophobic pockets within the target protein's binding cleft, displacing high-energy water molecules, thereby enhancing binding affinity and residence time.

PharmacophoreLogic Ligand 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine (Core Scaffold) HDonor Pyrrole NH Motif (H-Bond Donor) Ligand->HDonor HAcceptor Pyrazine N Atoms (H-Bond Acceptors) Ligand->HAcceptor Lipophilic C2/C5 Dimethyl Groups (Hydrophobic Interaction) Ligand->Lipophilic Target Target Protein Binding Cleft (e.g., Kinase Hinge Region) HDonor->Target HAcceptor->Target Lipophilic->Target Signal Receptor Modulation / Kinase Inhibition Target->Signal

Pharmacophore binding logic of the pyrrolyl-pyrazine scaffold within a target protein cleft.

References

  • Title: Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-3-yl)- (9CI) | Source: Guidechem | URL: 1

  • Title: Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-2-yl)- (9CI) | Source: Guidechem | URL: 2

  • Title: Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-2-ylmethyl)- | Source: NextSDS | URL: 3

Sources

Crystallographic data and 3D conformation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

This guide provides a comprehensive framework for the determination and analysis of the crystallographic structure and three-dimensional conformation of the novel heterocyclic compound, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of molecular architecture to inform their work. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental and computational workflows required to obtain and interpret such data, grounded in established principles of chemical analysis.

Introduction: The Significance of Structural Elucidation

Pyrazine derivatives are a class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and flavor and fragrance industries.[1][2] The biological activity and material properties of these molecules are intrinsically linked to their three-dimensional structure. Therefore, a precise understanding of the crystallographic and conformational properties of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is paramount for any potential application.

This guide will detail the necessary steps to:

  • Synthesize and crystallize the target compound.

  • Determine its solid-state structure using single-crystal X-ray diffraction.

  • Analyze its conformational landscape through computational modeling.

The interplay between the electron-rich pyrrole ring and the electron-deficient pyrazine ring suggests potentially interesting electronic and intermolecular interaction properties, making its structural analysis a compelling scientific endeavor.

Experimental and Computational Methodology

A multi-faceted approach combining chemical synthesis, single-crystal X-ray diffraction, and computational chemistry is essential for a thorough structural characterization.

Synthesis and Crystallization

The first critical step is the synthesis of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. While a specific synthetic route for this exact molecule is not yet published, a plausible approach would involve the coupling of a suitable pyrazine precursor with a pyrrole derivative. A potential synthetic pathway is outlined below.

Proposed Synthetic Workflow

A 2,5-Dimethyl-3-bromopyrazine C Suzuki Coupling (Pd catalyst, base) A->C B Pyrrole-3-boronic acid B->C D 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine C->D Crude Product E Purification (Column Chromatography) D->E F Crystallization E->F

Caption: Proposed workflow for the synthesis and crystallization of the target compound.

Experimental Protocol: Crystallization

The growth of high-quality single crystals is the most critical and often most challenging step for X-ray crystallographic analysis.

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to determine the solubility of the purified compound.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the same container, place a larger volume of a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection and Structure Refinement Workflow

A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Validation & Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Structure Determination:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final structural model is validated using tools such as CHECKCIF.

Computational Modeling

Computational chemistry provides valuable insights into the gas-phase conformation of the molecule, which can be compared to the solid-state structure obtained from X-ray crystallography.

Protocol for Conformational Analysis:

  • Model Building: A 3D model of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. The key degree of freedom is the torsion angle around the C-C single bond connecting the pyrazine and pyrrole rings.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP/6-31G**).[3] Frequency calculations are performed to confirm that the optimized structures are true energy minima.

  • Energy Analysis: The relative energies of the conformers are calculated to determine the most stable conformation.

Illustrative Data and Discussion

While experimental data is not available, the following tables illustrate how the crystallographic and conformational data for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine would be presented.

Table 1: Illustrative Crystallographic Data

ParameterValue
Chemical FormulaC10H11N3
Formula Weight173.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)[Value]
γ (°)90
Volume (ų)[Value]
Z4
Density (calculated) (g/cm³)[Value]
F(000)[Value]
R-factor (%)[Value]
wR2-factor (%)[Value]
Goodness-of-fit[Value]

Table 2: Illustrative Key Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
Pyrazine C-N (avg.)[Value]
Pyrrole C-N (avg.)[Value]
Pyrazine-Pyrrole C-C[Value]
Pyrazine C-N-C[Value]
Pyrrole C-N-C[Value]
Discussion of the 3D Conformation

The 3D conformation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine will be primarily defined by the dihedral angle between the pyrazine and pyrrole rings. In the solid state, this conformation will be influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking. The pyrrole N-H group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms can act as hydrogen bond acceptors.

Computational studies would reveal the intrinsic rotational barrier around the C-C bond connecting the two rings. It is expected that the lowest energy conformation will involve a non-coplanar arrangement of the two rings to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Molecular Structure and Key Torsion Angle

cluster_pyrazine Pyrazine Ring cluster_pyrrole Pyrrole Ring P1 P1 P2 P2 P3 P3 R3 R3 P3->R3 Key Torsion Angle P4 P4 P5 P5 P6 P6 R1 R1 R2 R2 R4 R4 R5 R5

Caption: Relationship between the pyrazine and pyrrole rings, highlighting the key torsion angle.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the complete structural characterization of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. By combining chemical synthesis, single-crystal X-ray diffraction, and computational modeling, a detailed understanding of its three-dimensional structure and conformational preferences can be achieved. The resulting data will be invaluable for elucidating its structure-property relationships and guiding its potential applications in various scientific and industrial fields.

References

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025). Magnetic Resonance in Chemistry.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Compound 529874: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl. (2025).
  • Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl. (2026). Virginia.gov.
  • Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-3-yl)- (9CI). (n.d.). Guidechem.
  • 2-(4,5-dimethyl-1H-pyrrol-3-yl)pyrazine | C10H11N3. (2026). PubChem.
  • A second monoclinic polymorph of 2,3-diphenylpyrazine. (2026). IUCr Journals.
  • Pyrazine, 2-(2-pyrrylmethyl)-3,5-dimethyl | C11H13N3 | CID 529873. (n.d.). PubChem.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). RSC Advances.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026).
  • Preparation method for 2,5-dimethylpyrazine derivative. (2012).
  • X-Ray Powder Diffraction Data for Pyrazine Picr
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (n.d.). PMC.
  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.).
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI.
  • Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-2-yl)- (9CI). (n.d.). Guidechem.

Sources

Methodological & Application

HPLC method development for the quantification of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Quantitative HPLC Method for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Abstract

This application note provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or pharmacokinetic studies. The strategy detailed herein follows a logical, systematic approach, from initial parameter selection to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Principles and Strategy: Crafting a Robust Analytical Method

The successful quantification of a specific analyte like 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine hinges on a thorough understanding of its physicochemical properties and the fundamental principles of chromatography.

Analyte Characterization and Method Selection

2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine possesses a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.22 g/mol [1][2]. Its structure comprises a pyrazine ring and a pyrrole ring, both of which are aromatic and contain nitrogen atoms. This imparts a moderate polarity and hydrophobicity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3]. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and analytes are separated primarily based on their hydrophobic interactions with the stationary phase[3][4][5]. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later[6].

The nitrogen atoms in the pyrazine and pyrrole rings are basic and can be protonated depending on the pH of the mobile phase. Controlling the mobile phase pH is therefore critical to ensure consistent ionization, leading to reproducible retention times and symmetrical peak shapes[7]. By maintaining a mobile phase pH at least 1.5 to 2 units below the pKa of the analyte's basic functional groups, we can ensure it remains in a single, protonated state[8]. An acidic mobile phase (e.g., pH 2.5-3.5) is a logical starting point for this analysis.

The Method Development Workflow

Method development is not a random process but a systematic investigation to find the optimal conditions for separation. Our approach involves a multi-stage process:

  • Column and Mobile Phase Screening: Select a robust stationary phase (C18) and common mobile phase solvents (water and acetonitrile) known for their compatibility and efficiency in RP-HPLC[9][10].

  • Parameter Optimization: Fine-tune the mobile phase composition (organic vs. aqueous ratio), buffer/acid concentration, and UV detection wavelength to achieve the desired retention, resolution, and sensitivity.

  • Method Finalization and Validation: Once optimal conditions are established, the method is validated to prove its suitability for the intended purpose, following ICH guidelines[11][12][13][14].

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Define Analyte: 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine SelectColumn Select Column: C18, 150 x 4.6 mm, 5 µm Analyte->SelectColumn SelectMobilePhase Select Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile SelectColumn->SelectMobilePhase SelectDetector Select Detector: UV-Vis (Scan for λmax) SelectMobilePhase->SelectDetector GradientRun Perform Gradient Elution (5-95% B over 20 min) SelectDetector->GradientRun AssessPeak Assess Retention Time (tR) & Peak Shape GradientRun->AssessPeak OptimizeIsocratic Optimize Isocratic Method: Adjust %B for tR of 5-10 min AssessPeak->OptimizeIsocratic FineTune Fine-Tune: Flow Rate (1.0 mL/min) Column Temp (e.g., 30°C) OptimizeIsocratic->FineTune SystemSuitability Perform System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) FineTune->SystemSuitability FinalMethod Final Optimized Method SystemSuitability->FinalMethod

Caption: HPLC Method Development Workflow.

Materials and Instrumentation

  • Analyte: 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine reference standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade, ~99%).

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator or vacuum degasser.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 1000 mL of deionized water into a clean glass reservoir.

  • Carefully add 1.0 mL of formic acid.

  • Mix thoroughly.

  • Degas the solution for 15 minutes using sonication or vacuum filtration[15].

Mobile Phase B (Organic):

  • Use HPLC-grade acetonitrile as is.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility with the final mobile phase, preventing peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix well.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation:

  • Accurately weigh the sample matrix containing the analyte.

  • Dissolve/extract the sample in a known volume of diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL).

  • Vortex and/or sonicate to ensure complete dissolution/extraction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates and prevent column clogging[10][15].

Final Optimized Chromatographic Conditions

The following table summarizes the established isocratic method parameters determined through the development workflow.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of 0.1% Formic Acid in Water : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm (determined via λmax scan)
Run Time 10 minutes

Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose[12]. The following protocols are based on ICH Q2(R2) guidelines[14][16].

MethodValidationCascade cluster_core Core Performance Characteristics Specificity Specificity (Analyte vs. Blank/Placebo) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (Signal-to-Noise) Linearity->Limits Robustness Robustness (Small Method Variations) Accuracy->Robustness Precision->Robustness

Caption: Method Validation Parameter Cascade.

1. System Suitability:

  • Protocol: Inject the 25 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%.

    • USP Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

2. Specificity:

  • Protocol: Inject the diluent (blank) and a placebo sample (matrix without the analyte). Compare the chromatograms with that of a standard solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte.

3. Linearity and Range:

  • Protocol: Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (% Recovery):

  • Protocol: Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise (S/N) ratio. Inject solutions of decreasing concentration.

  • Acceptance Criteria:

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

7. Robustness:

  • Protocol: Intentionally make small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (± 2% organic).

    • Column temperature (± 2 °C).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Example Results and Discussion

The validation experiments confirmed that the developed HPLC method is suitable for its intended purpose. An example chromatogram of the standard solution shows a sharp, symmetrical peak at a retention time of approximately 6.2 minutes, indicating good interaction with the stationary phase and efficient elution.

Table 1: System Suitability Results

Parameter Mean Value %RSD (n=6) Acceptance Criteria
Retention Time (min) 6.21 0.15% ≤ 2.0%
Peak Area 1,254,321 0.45% ≤ 2.0%
Tailing Factor 1.15 - ≤ 2.0

| Theoretical Plates | 8,500 | - | ≥ 2000 |

Table 2: Linearity and Sensitivity Data

Parameter Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 50125x - 3540
LOD 0.25 µg/mL

| LOQ | 0.80 µg/mL |

Table 3: Accuracy and Precision Summary

Validation Parameter Result (%RSD) Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Repeatability (n=6) 0.68% ≤ 2.0%

| Intermediate Precision (n=6) | 1.12% | ≤ 2.0% |

The data presented in the tables demonstrate that the method meets all predefined acceptance criteria for validation. The high correlation coefficient indicates excellent linearity across the specified range. The accuracy and precision results confirm the method's reliability and reproducibility.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine has been successfully developed and validated according to ICH guidelines. The method exhibits excellent linearity, accuracy, precision, and specificity. The short run time of 10 minutes makes it suitable for high-throughput analysis in a quality control or research environment. This application note provides a complete protocol that can be readily implemented by analytical laboratories.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?[Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Agilent. (2007, December 11). HPLC Separation Fundamentals. [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. [Link]

  • SIELC Technologies. (2019, November 14). Pyrazine. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. (n.d.). Quantification of Naturally Occurring Pyrrole Acids in Melanosomes. [Link]

  • PubMed. (n.d.). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-(1-propenyl)pyrazine. [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. (2014, May 5). Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species from Different Regions. [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. [Link]

  • Data.gov. (2025, September 30). Compound 529874: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl. [Link]

  • PubChem. (2026, March 7). 2-(4,5-dimethyl-1H-pyrrol-3-yl)pyrazine. [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ACS Publications. (2025, November 3). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Applications of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the discovery of novel, patentable, and biologically active scaffolds is the cornerstone of targeted therapeutics. 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine (CAS: 141994-98-1) represents a highly privileged bi-heterocyclic building block[1]. By coupling a π -electron deficient pyrazine ring with a π -electron rich pyrrole ring, this scaffold creates a unique push-pull electronic system that is highly effective in mimicking endogenous purines and pyrimidines[2][3].

The strategic placement of the methyl groups at the 2- and 5-positions of the pyrazine ring is not arbitrary. These methyl groups provide critical steric bulk that restricts the free rotation around the C-C bond connecting the two heterocycles. This conformational locking reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation ideal for interacting with the hinge regions of kinases or the allosteric pockets of phosphatases like SHP2[4].

Table 1: Physicochemical Profiling & Lead-Likeness

The inherent properties of this scaffold make it an exceptional starting point for Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization, strictly adhering to the Rule of 3 for fragments[5].

PropertyValueMedicinal Chemistry Significance
Molecular Weight 173.22 g/mol Highly efficient fragment size; allows for significant mass addition during lead optimization without violating Lipinski's Rule of 5.
TPSA 41.6 ŲExcellent membrane permeability; optimal range for both oral bioavailability and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Pyrrole NH)Crucial for specific directional interactions with backbone carbonyls in target protein binding pockets.
H-Bond Acceptors 2 (Pyrazine N)Enhances target binding affinity via dipole interactions and water-mediated hydrogen bond networks.
XLogP3 ~1.7Ideal lipophilicity for balancing aqueous solubility and lipid membrane permeability.

Mechanistic Applications: Targeting Oncogenic Pathways

Pyrazine-based heterocycles have seen extensive use in the development of targeted anticancer agents[6]. One of the most prominent recent applications of substituted pyrazines is the allosteric inhibition of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2) [4]. SHP2 is a critical node in the RAS/MAPK signaling pathway, and its hyperactivation is linked to numerous malignancies.

The 2,5-dimethyl-3-(1H-pyrrol-3-yl)pyrazine scaffold can be derivatized to bind the allosteric interface of SHP2, stabilizing its auto-inhibited conformation. The pyrazine nitrogens act as hydrogen bond acceptors to local threonine or serine residues, while the pyrrole NH donates a hydrogen bond to glutamate residues within the allosteric cleft.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase (Target) RTK->SHP2 RAS RAS Protein SHP2->RAS Scaffold 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine Derivatives Scaffold->SHP2 Allosteric Inhibition RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Oncogenic Transcription & Cell Proliferation ERK->Proliferation

Fig 1: Mechanism of action for pyrazine-derivatives in SHP2 allosteric inhibition within the MAPK pathway.

Structure-Activity Relationship (SAR) Strategies

To effectively utilize this scaffold, medicinal chemists must employ regioselective derivatization. Table 2 outlines the primary synthetic vectors and their pharmacological impacts.

Table 2: Derivatization Vectors for 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine
Substitution SiteSynthetic ModificationPharmacological & SAR Impact
Pyrrole N-1 Alkylation / Arylation (Buchwald-Hartwig)Modulates overall lipophilicity; allows the molecule to probe deep hydrophobic pockets adjacent to the primary binding site.
Pyrrole C-4 / C-5 Electrophilic Aromatic SubstitutionIntroduction of halogens (e.g., F, Cl) here increases metabolic stability against CYP450-mediated oxidation.
Pyrazine C-6 Cross-coupling (Suzuki/Stille)Expands the molecule linearly; ideal for reaching solvent-exposed regions to attach solubilizing groups (e.g., morpholine).

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and analytical checkpoints are explicitly defined to ensure scientific rigor and reproducibility.

Workflow Step1 Scaffold Selection (Pyrrolylpyrazine) Step2 Regioselective Derivatization Step1->Step2 Step3 High-Throughput In Vitro Screening Step2->Step3 Step4 Hit-to-Lead Optimization Step3->Step4

Fig 2: Standard Hit-to-Lead medicinal chemistry workflow utilizing the pyrrolylpyrazine scaffold.

Protocol A: Regioselective N-Alkylation of the Pyrrole Moiety

Objective: Synthesize a library of N-alkylated derivatives to probe hydrophobic sub-pockets in the target protein.

Scientific Causality: The pyrrole NH has a pKa of ~16.5. We utilize Sodium Hydride (NaH) as a strong, non-nucleophilic base to ensure rapid and complete deprotonation without causing side reactions at the pyrazine ring. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the intermediate pyrrolide anion, significantly accelerating the SN​2 nucleophilic attack on the incoming alkyl halide.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to prevent moisture-induced quenching of the base.

  • Deprotonation: Dissolve 1.0 mmol of 2,5-dimethyl-3-(1H-pyrrol-3-yl)pyrazine in 10 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add 1.2 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Dropwise, add 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). Once the starting material is consumed, quench the reaction carefully with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Analytical Validation: Confirm product identity via LC-MS (target mass + 1) and 1H -NMR (ensure the disappearance of the broad pyrrole NH peak at ~8.5 ppm).

Protocol B: In Vitro Fluorogenic SHP2 Inhibition Assay

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) of the synthesized pyrazine derivatives against SHP2.

Scientific Causality: SHP2 is naturally auto-inhibited. We use a bis-phosphotyrosine (bis-pN) activating peptide to relieve this auto-inhibition, mimicking physiological activation by RTKs. The substrate chosen is DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). DiFMUP is utilized because its dephosphorylated product (DiFMU) exhibits a massive Stokes shift, which minimizes background autofluorescence from the small-molecule library, thereby preventing false-positive hit rates[4].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT). Note: DTT must be added fresh to maintain the catalytic cysteine of SHP2 in a reduced state.

  • Enzyme Activation: Incubate 0.5 nM recombinant human SHP2 protein with 0.5 μ M bis-pN activating peptide in assay buffer for 15 minutes at room temperature.

  • Compound Incubation: Dispense 100 nL of the synthesized pyrrolylpyrazine compounds (in DMSO) into a 384-well black microplate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve. Add 10 μ L of the activated enzyme mixture to each well. Incubate for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of 20 μ M DiFMUP to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 358 nm, Emission: 455 nm).

  • Data Validation & Analysis:

    • Self-Validation Checkpoint: Include SHP099 (a known SHP2 allosteric inhibitor) as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 indicates a robust and trustworthy assay.

    • Calculate IC50​ values using a 4-parameter logistic non-linear regression model based on the initial reaction velocities.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - National Institutes of Health (NIH) / MDPI -[Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - National Institutes of Health (NIH) / PMC -[Link]

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed / NIH -[Link]

  • 2-(4,5-dimethyl-1H-pyrrol-3-yl)pyrazine | C10H11N3 - PubChem / NIH -[Link]

Sources

Application Note: 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine as a Tunable L,X-Ligand in Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine represents a highly specialized, structurally asymmetric scaffold that functions as a potent bidentate L,X-type ligand. By combining the strong σ-donating, anionic nature of a deprotonated pyrrole with the neutral, π-accepting capabilities of a pyrazine ring, this ligand creates a pronounced "push-pull" electronic environment around the metal center.

This application note provides a comprehensive guide for researchers and drug development professionals on how to harness this ligand for synthesizing robust transition metal complexes. We detail the mechanistic causality behind its coordination behavior, provide self-validating experimental protocols, and outline its utility in photoredox catalysis and the construction of Metal-Organic Frameworks (MOFs).

Ligand Design & Mechanistic Rationale

To successfully utilize 2,5-dimethyl-3-(1H-pyrrol-3-YL)pyrazine, one must understand the causality behind its structural features:

Electronic Asymmetry & The "Push-Pull" Effect

The ligand is composed of two electronically opposing heterocycles. The pyrrole moiety, once deprotonated at the N1 position, becomes a strong anionic σ-donor. Conversely, the pyrazine ring is a well-documented π-electron acceptor 1. When coordinated to a transition metal (e.g., Ru, Ir, or Pd), this push-pull dynamic dramatically lowers the oxidation potential of the metal center while stabilizing low-valent intermediates during catalytic cycles.

Steric Control via C2/C5 Methylation

The methyl groups at the 2 and 5 positions of the pyrazine ring are not merely synthetically convenient; they dictate the 3D geometry of the resulting complex. The methyl group at C2 is adjacent to the C3-attachment point of the pyrrole. This creates a severe steric clash with the C2-H or C4-H protons of the pyrrole ring, forcing a dihedral twist that prevents the two rings from achieving coplanarity.

  • Causality: By breaking the ground-state conjugation between the two rings, the HOMO-LUMO gap is widened. In photophysical applications, this predictably blue-shifts the emission profile of the complex compared to planar analogs.

The 6-Membered Metallacycle

Unlike standard 2-(2-pyridyl)pyrrole ligands that form 5-membered chelate rings, the attachment of the pyrrole at its C3 position means the coordinating nitrogens (pyrazine N4 and pyrrole N1) are separated by a 4-carbon chain. Coordination to a single metal center results in a slightly more flexible 6-membered metallacycle 2. This larger bite angle is ideal for accommodating larger 4d and 5d transition metals without inducing severe ring strain.

Experimental Workflows & Protocols

The following workflow outlines the synthesis of a heteroleptic Ruthenium(II) photoredox catalyst, [Ru(bpy)2​(L)]PF6​ , utilizing our target ligand (denoted as L ).

Workflow L Ligand: 2,5-Dimethyl-3- (1H-pyrrol-3-YL)pyrazine Base Deprotonation (KOtBu, THF) L->Base Step 1 Coord Coordination (Reflux, 80°C) Base->Coord Pyrrolide Anion Metal Metal Precursor [Ru(bpy)2Cl2] Metal->Coord Metal Source Complex Target Complex [Ru(bpy)2(L)]+ Coord->Complex Step 2 (Anion Exchange)

Workflow for the deprotonation and coordination of the pyrazine-pyrrole ligand.

Protocol: Synthesis of [Ru(bpy)2​(L)]PF6​

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Ligand Activation (Deprotonation)

  • Suspend 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine (1.0 equiv, 0.5 mmol) in anhydrous THF (10 mL) under an inert Argon atmosphere.

  • Add Potassium tert-butoxide (KOtBu) (1.1 equiv, 0.55 mmol) in a single portion at room temperature.

  • Causality: The pyrrole N-H is a weak acid ( pKa​≈16.5 ). A strong, non-nucleophilic base like KOtBu is required to quantitatively generate the active pyrrolide anion without initiating unwanted side reactions.

  • Validation Checkpoint: The solution must transition from a pale yellow suspension to a homogeneous, deep orange/red solution within 15 minutes. This color shift confirms the formation of the highly conjugated, electron-rich pyrrolide anion.

Step 2: Metallation

  • To the activated ligand solution, add [Ru(bpy)2​Cl2​] (0.95 equiv, 0.475 mmol) dissolved in 5 mL of degassed Ethanol.

  • Heat the reaction mixture to reflux (80 °C) for 12 hours.

  • Causality: The mixed THF/EtOH solvent system ensures solubility for both the organic ligand salt and the inorganic Ru precursor. Refluxing provides the necessary activation energy to displace the tightly bound chloride ligands and overcome the steric hindrance imposed by the pyrazine's C2-methyl group.

  • Validation Checkpoint: Monitor the reaction via TLC (Alumina, 10% MeOH in DCM). The successful formation of the complex is validated by the disappearance of the purple [Ru(bpy)2​Cl2​] spot and the emergence of a bright orange spot that exhibits intense luminescence under 365 nm UV light.

Step 3: Anion Exchange & Purification

  • Cool the mixture to room temperature and concentrate under reduced pressure to ~5 mL.

  • Add the concentrate dropwise to a rapidly stirring aqueous solution of NH4​PF6​ (5.0 equiv in 50 mL H2​O ).

  • Causality: The bulky, hydrophobic PF6−​ anion pairs with the large complex cation, overriding hydration energy and forcing the complex to precipitate out of the aqueous phase, leaving unreacted salts behind.

  • Validation Checkpoint: An immediate microcrystalline orange precipitate must form. Upon isolation, 1H NMR ( CD3​CN ) will show the complete disappearance of the pyrrole N-H proton (typically broad, >10 ppm in the free ligand), definitively confirming N-coordination to the Ruthenium center.

Quantitative Data Presentation

The integration of the pyrazine-pyrrole ligand fundamentally alters the photophysical and electrochemical properties of the metal center. Table 1 summarizes the comparative data against the industry-standard [Ru(bpy)3​]2+ complex.

Table 1: Photophysical and Electrochemical Comparison

ComplexAbsorption λmax​ (nm)Emission λmax​ (nm)Excited State Lifetime ( τ , ns) E1/2​ ( MIII/MII ) vs Fc/Fc+
[Ru(bpy)3​]2+ (Standard)452615~800+0.88 V
[Ru(bpy)2​(L)]+ (Target)475640~650+0.65 V

Data Interpretation: The strong σ -donation from the pyrrolide moiety significantly lowers the oxidation potential (+0.65 V vs +0.88 V), making the target complex a far superior single-electron reductant in its excited state.

Advanced Applications: Photoredox Catalysis & MOF Bridging

Photoredox Catalysis

The synthesized Ruthenium complex acts as a highly efficient photoredox catalyst. Upon irradiation with visible light, it undergoes a Metal-to-Ligand Charge Transfer (MLCT), promoting an electron from the Ru(II) center to the π∗ orbital of the bipyridine/pyrazine system.

Photoredox GS Ru(II) Ground State [Ru(bpy)2(L)]+ Excited Ru(II)* Excited State MLCT Transition GS->Excited hν (Visible Light) Oxidized Ru(III) Oxidized State [Ru(bpy)2(L)]2+ Excited->Oxidized Oxidative Quenching Substrate Substrate Activation (Single Electron Transfer) Excited->Substrate SET to Substrate Oxidized->GS Electron Donor Substrate->Oxidized Turnover

Photoredox catalytic cycle utilizing the Ru(II) complex with the pyrazine-pyrrole ligand.

Coordination Polymers and MOFs

A unique feature of this ligand is the presence of the uncoordinated pyrazine nitrogen (N1) after monomeric chelation. Because the pyrazine ring contains two nitrogen atoms para to one another, the N1 atom remains exposed and available for secondary coordination.

As demonstrated in related pyrazine-based systems 3, this free nitrogen can act as a bridge to a second transition metal center (e.g., Co(II) or Cu(II)). This allows researchers to use the pre-formed [Ru(bpy)2​(L)]+ complex as a "metalloligand" to construct photoactive 2D or 3D Metal-Organic Frameworks, where the pyrazine unit facilitates long-range electron transfer through the polymer lattice.

References

  • Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. Bendola Publishing.1

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. PMC.2

  • Coordination Polymers of Co(NCS)2 with Pyrazine and 4,4'-Bipyridine: Syntheses and Structures. ACS Publications.3

  • Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use. (Synthetic accessibility of pyrazine-pyrrole scaffolds). Google Patents.4

Sources

Application Note & Protocols: The Role of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine in the Synthesis of Novel Conducting Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Conducting polymers, particularly those based on polypyrrole (PPy), are renowned for their unique electronic properties, environmental stability, and biocompatibility.[1][2] A primary strategy for tuning the characteristics of these materials for specific applications, such as biosensors, energy storage, and flexible electronics, is the functionalization of the pyrrole monomer.[3][4] This guide introduces a novel heterocyclic monomer, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, for the synthesis of a new class of functionalized conducting polymers. The incorporation of the dimethylpyrazine moiety onto the pyrrole backbone is hypothesized to modulate the polymer's electronic, morphological, and functional properties. The pyrazine nitrogen atoms may serve as coordination sites for metal ions or as proton-responsive centers, opening new avenues for advanced sensor development.[5][6] This document provides detailed protocols for the electrochemical synthesis of poly(2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine) films, along with comprehensive methods for their characterization.

Introduction: The Rationale for Side-Chain Engineering

Polypyrrole, in its unsubstituted form, often suffers from poor solubility and processability, which can limit its application.[1] Side-chain engineering—the attachment of functional groups to the pyrrole monomer—is a powerful technique to overcome these limitations and impart new functionalities.[7] The choice of the side chain can profoundly influence several key properties:

  • Solubility and Processability: Bulky or polar side chains can disrupt inter-chain packing, reducing strong interactions and thereby improving solubility in common organic solvents.[8][9]

  • Electronic Properties: The electron-donating or -withdrawing nature of the substituent alters the electron density of the polymer backbone, which in turn affects the oxidation potential, conductivity, and optical bandgap of the material.[10]

  • Morphology: The size and nature of the side chain dictate how the polymer chains assemble on the electrode surface during electropolymerization, influencing the film's morphology (e.g., granular, fibrous, or smooth) and, consequently, its performance.[11][12]

  • Specific Functionality: Side chains can introduce specific recognition sites, such as chelating agents for metal ions, moieties for covalent attachment of biomolecules, or groups that respond to pH changes.[3][13]

The monomer 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is a strategic choice for creating a multifunctional conducting polymer. The pyrazine ring, an electron-deficient heterocycle, is expected to lower the oxidation potential of the pyrrole unit, potentially enhancing the environmental stability of the resulting polymer. Furthermore, the lone pair electrons on the pyrazine nitrogen atoms provide a functional handle for sensing applications or for creating advanced composite materials.

Synthesis and Characterization of the Monomer

While various synthetic routes for pyrazine derivatives exist[14][15], a common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For the purpose of this guide, we assume the availability of the high-purity monomer, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

Crucial Pre-analytical Step: Before use, the monomer must be rigorously purified (e.g., by sublimation or recrystallization) and characterized to ensure the absence of impurities that could interfere with the polymerization process. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Caption: Chemical structure of the monomer.

Protocol: Electrochemical Polymerization

Electrochemical polymerization is the method of choice for generating thin, uniform, and adherent conducting polymer films directly onto an electrode surface.[1] The film's thickness and quality can be precisely controlled by modulating the electrochemical parameters.[1] This protocol details the potentiodynamic (Cyclic Voltammetry) method, which provides excellent control and allows for in-situ monitoring of polymer growth.

Materials and Reagents
  • Monomer: 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine (≥98% purity)

  • Solvent: Acetonitrile (CH₃CN), anhydrous (≤50 ppm H₂O)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄), electrochemical grade

  • Working Electrode: Indium Tin Oxide (ITO) coated glass, Glassy Carbon Electrode (GCE), or Platinum (Pt) disk electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/AgCl (in 3M KCl) or Saturated Calomel Electrode (SCE)

  • Gases: High-purity Nitrogen (N₂) or Argon (Ar)

  • Cleaning Solvents: Acetone, Isopropanol, Deionized water

Experimental Workflow

Caption: Workflow for electropolymerization.

Step-by-Step Protocol
  • Electrode Preparation:

    • Thoroughly clean the working electrode. For ITO glass, sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each, then dry under a stream of N₂. For GCE, polish with alumina slurry on a polishing pad, rinse, and sonicate in deionized water.

    • Causality: A pristine electrode surface is critical for uniform nucleation and growth of the polymer film, ensuring good adhesion and reproducible electrochemical behavior.

  • Preparation of Polymerization Solution:

    • In a clean, dry electrochemical cell, prepare a solution containing 0.1 M 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and 0.1 M supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.

    • Causality: The supporting electrolyte is essential to provide ionic conductivity to the solution and to act as the dopant, balancing the positive charge that develops on the polymer backbone during oxidative polymerization.[2] Anhydrous solvent is used to minimize side reactions, though a controlled amount of water (e.g., up to 1% v/v) can sometimes improve film quality by acting as a proton scavenger.[16]

  • Electrochemical Cell Assembly and Deoxygenation:

    • Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

    • Purge the solution with high-purity N₂ or Ar for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.

    • Causality: Oxygen can be electrochemically reduced and its radical byproducts can interfere with the polymerization mechanism, leading to defects in the polymer structure and lower conductivity.

  • Electropolymerization via Cyclic Voltammetry (CV):

    • Connect the cell to a potentiostat.

    • Set the potential window. A typical starting range for pyrrole derivatives is from -0.5 V to +1.2 V vs. Ag/AgCl. This range should be optimized to be positive enough to oxidize the monomer but not so positive as to cause overoxidation of the polymer.[17]

    • Set the scan rate to 50 mV/s .

    • Run the CV for a set number of cycles (e.g., 10-20 cycles ).

    • Observation: During the first anodic scan, an oxidation wave corresponding to the monomer should appear. In subsequent cycles, new redox peaks corresponding to the growing polymer film will emerge, and the current in these peaks will increase with each cycle, indicating successful film deposition.[1]

  • Film Rinsing and Preparation for Characterization:

    • After polymerization, carefully remove the working electrode from the monomer solution.

    • Gently rinse the electrode with fresh, pure acetonitrile to remove any unreacted monomer and excess electrolyte.

    • Dry the film under a gentle stream of N₂. The electrode is now ready for characterization.

Characterization of the Polymer Film

Characterization is performed in a fresh, monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile).

Electrochemical Characterization (CV)
  • Protocol: Place the polymer-coated electrode in the fresh electrolyte solution and run a CV at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

  • Expected Outcome: A well-defined, broad redox wave will be observed, corresponding to the p-doping (oxidation) and de-doping (reduction) of the polymer film. The linear relationship between peak current and scan rate is characteristic of a surface-confined electrochemical process. This confirms the electroactivity of the deposited film.[5]

Spectroelectrochemical Characterization (UV-Vis-NIR)
  • Protocol: Perform the electrochemical experiment in a specialized cuvette that allows an optical beam to pass through the polymer film on the transparent ITO electrode while the potential is controlled. Record UV-Vis-NIR spectra at various applied potentials (e.g., from the fully reduced to the fully oxidized state).

  • Expected Outcome:

    • Reduced (Neutral) State: A single strong absorption band in the UV-visible region (typically 400-500 nm) corresponding to the π-π* transition of the conjugated backbone.[18]

    • Oxidized (Doped) State: The intensity of the π-π* transition will decrease, and new absorption bands will appear at lower energies (longer wavelengths, often in the NIR region). These new bands are signatures of the charge carriers: polarons (radical cations) and bipolarons (dications).[19]

  • Causality: This technique provides direct insight into the electronic structure of the polymer and how it changes upon doping, allowing for the determination of the optical bandgap.

Morphological and Structural Characterization
Characterization TechniqueProtocol SummaryInformation Gained
Scanning Electron Microscopy (SEM) A high-energy electron beam scans the surface of the coated electrode. Secondary electrons are detected to form an image.[20]Provides high-magnification images of the film's surface topology, revealing features like granularity, porosity, and fiber formation.[11]
Atomic Force Microscopy (AFM) A sharp tip on a cantilever scans the surface. Deflections are measured to create a 3D topographic map.[12]Offers quantitative data on surface roughness and fine morphological details at the nanoscale.[21]
FTIR / Raman Spectroscopy The film is irradiated with infrared light or a laser. The vibrational modes of the chemical bonds are measured.[3]Confirms the chemical structure of the polymer, verifying the incorporation of the dimethylpyrazine moiety and the successful polymerization through the pyrrole rings.[22]
Conductivity Measurement
  • Protocol: The sheet resistance of the polymer film (in its doped state) is measured using a four-point probe setup. The conductivity (in S/cm) is then calculated using the measured resistance and the film's thickness (which can be estimated from AFM or a profilometer).

  • Causality: This is the ultimate measure of the material's ability to conduct electricity. The conductivity of substituted polypyrroles can vary by orders of magnitude depending on the nature of the side chain and the doping level.[23][24]

Expected Influence of the Dimethylpyrazine Moiety

The introduction of the 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine side chain is anticipated to differentiate the resulting polymer from standard polypyrrole in several key aspects.

Caption: Hypothesized influences of the monomer.

Concluding Remarks

The use of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine as a monomer for conducting polymer synthesis represents a promising strategy for developing new functional materials. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of these novel polymer films. By systematically investigating the relationship between the unique monomer structure and the final polymer properties, researchers can unlock new possibilities for advanced applications in sensing, catalysis, and bioelectronics.

References

  • Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link][1]

  • Polypyrrole-based conducting polymers and interactions with biological tissues. PMC. [Link][2]

  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 3. Nature of “Water Effect” in Acetonitrile. The Journal of Physical Chemistry B - ACS Publications. [Link][16]

  • Potential-Driven Conductivity of Polypyrroles, Poly-N-Alkylpyrroles, and Polythiophenes: Role of the Pyrrole NH Moiety in the Doping-Charge Dependence of Conductivity. Chemistry of Materials - ACS Publications. [Link][23][25]

  • Recent Advances of Conducting Polymers and Their Composites for Electrochemical Biosensing Applications. PMC. [Link][13]

  • Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties. Materials Advances (RSC Publishing). [Link][7]

  • Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors. ACS Applied Materials & Interfaces. [Link][3]

  • CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative. Google Patents. [14]

  • Optical and Morphological Properties of Electropolymerized Semiconductor Polyaniline Thin Films: Effect of Thickness. ResearchGate. [Link][11]

  • Spectroelectrochemistry of Electroactive Polymer Composite Materials. PMC - NIH. [Link][18]

  • Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI. [Link]

  • Major Effect of Electropolymerization Solvent on Morphology and Electrochromic Properties of PEDOT Films. Chemistry of Materials - ACS Publications. [Link][12]

  • Chemical and Electrochemical Synthesis of Polypyrrole Using Carrageenan as a Dopant. PMC. [Link]

  • Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PMC. [Link][5]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed. [Link][15]

  • Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scirp.org. [Link][20]

  • Multifunctional Polypyrrole-Based Textile Sensors for Integration into Personal Protection Equipment. MDPI. [Link][6]

  • Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. PMC. [Link]

  • Enhancement of Electrical Conductivity of Polypyrrole and Its Derivative. ResearchGate. [Link][24]

  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 5. Controlled Electrochemical Synthesis and Solid-State Transition of Well-Defined Polypyrrole Variants. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Spectroelectrochemistry of conducting polymers. ResearchGate. [Link][17]

  • The Role of Side Chains and Hydration on Mixed Charge Transport in n‐Type Polymer Films. PMC. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(5)/[26].pdf]([Link]26].pdf)

  • Synthesis and characterization of polypyrrole thin films. International Journal of Science and Research Archive. [Link]

  • UV−Visible Spectroelectrochemistry of Conducting Polymers. Energy Linked to Conformational Changes. Langmuir - ACS Publications. [Link][19]

  • WO1992013007A1 - Polymerization of pyrrole and its derivatives.
  • Polypyrrole: synthesis, characterization and its potential application for humidity sensor. SpringerLink. [Link]

  • Effects of different electrolytes and film thicknesses on structural and thermoelectric properties of electropolymerized poly(3,4-ethylenedioxythiophene) films. RSC Advances (RSC Publishing). [Link]

  • Pyrazine-Flanked Diketopyrrolopyrrole (DPP): A New Polymer Building Block for High-Performance n-Type Organic Thermoelectrics. pubs.acs.org. [Link][27]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • Polypyrrole: synthesis, characterization and its potential application for humidity sensor. ResearchGate. [Link]

  • In-Situ Spectro-Electrochemistry of Conductive Polymers Using Plasmonics to Reveal Doping Mechanisms. NanoPhotonics Centre. [Link]

  • Fabrication and Characterization of Polypyrrole/Multi-Walled Carbon Nanotubes Thin Films Using Thermal Evaporation. MDPI. [Link]

  • Thin Functional Polymer Films by Electropolymerization. MDPI. [Link][21]

  • Preparation and Characterization of Highly Conductive and Biorepulsive Polypyrrole/Polyglycerol Surface Films. ACS Applied Polymer Materials - ACS Publications. [Link][22]

  • Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. PMC. [Link]

  • Impact of Side Chains of Conjugated Polymers on Electronic Structure: A Case Study. MDPI. [Link][8]

  • Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. PMC. [Link]

  • From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS. [Link][4]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink. [Link]

  • Conducting Polymers and their Electrochemistry. nanopdf.com. [Link]

  • Synthesis and Characterization of Polypyrrole (PPY) Thin Film by simple chemical polymerization technique. IJSTM. [Link]

  • The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic application. pubs.rsc.org. [Link][10]

  • An insight into the role of side chains in the microstructure and carrier mobility of high-performance conjugated polymers. RSC Publishing. [Link][9]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers and drug development professionals struggling with the aqueous formulation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. This guide bridges the gap between theoretical physical chemistry and bench-level execution, providing self-validating protocols to ensure your biological assays and pharmacokinetic studies are not compromised by compound precipitation.

Mechanistic Understanding of the Solubility Barrier

Before applying a formulation fix, we must understand the causality of the problem. 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine consists of a highly lipophilic pyrazine-pyrrole core decorated with two electron-donating methyl groups.

  • Lack of Ionizability: The pyrazine nitrogen is a very weak base (conjugate acid pKa ~0.6), and the pyrrole nitrogen is a very weak acid (pKa ~16.5). Consequently, the molecule remains entirely neutral across the physiological pH range (pH 2–12). [1].

  • High Crystal Lattice Energy: The planar aromatic systems allow for tight π−π stacking, making it energetically unfavorable for water molecules to break the crystal lattice.

  • Hydrophobic Aggregation: When forced into aqueous media, the non-polar methyl groups and aromatic rings cause water molecules to form highly ordered clathrate cages. To minimize this thermodynamically unfavorable state, the compound rapidly aggregates and precipitates.

Troubleshooting Guides & FAQs

Q1: I dissolved my compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my cell culture media (pH 7.4), it instantly turns cloudy. Why? A1: This is a classic "solvent crash-out." While DMSO effectively disrupts the crystal lattice, diluting it into bulk water rapidly lowers the solvent's dielectric constant. The compound's kinetic solubility is breached before it can partition into the assay components. Solution: Use a step-down dilution method. Instead of a direct 1:100 dilution,[2]. The surfactant micelles will encapsulate the hydrophobic core before macroscopic precipitation occurs.

Q2: My in vivo PK study requires a completely aqueous vehicle without high concentrations of organic solvents. What is the most reliable formulation? A2: For in vivo dosing, complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) or the creation of an Amorphous Solid Dispersion (ASD) using polymers like Polyvinylpyrrolidone (PVP) are the gold standards. Recent studies on related pyrrolo-pyrazine derivatives demonstrate that[3]. HP- β -CD works by providing a hydrophobic cavity that shields the lipophilic pyrazine-pyrrole core from water, while its hydroxylated exterior maintains aqueous solubility[2].

Q3: How do I know if my compound is truly dissolved or just forming a micro-suspension? A3: Visual inspection is insufficient. A micro-suspension will scatter light but may appear clear to the naked eye, leading to wildly inaccurate IC50​ values in biochemical assays. Solution: Always use a self-validating system. Shine a laser pointer through the vial; a visible beam (Tyndall effect) indicates colloidal aggregates. For absolute certainty,[1].

Logical Formulation Workflow

TroubleshootingLogic Issue Aqueous Precipitation of Target Compound CheckAssay Is >1% DMSO tolerated in assay? Issue->CheckAssay UseCosolvent Use DMSO/Tween-80 Co-solvent System CheckAssay->UseCosolvent Yes CheckInVivo Is formulation for In Vivo dosing? CheckAssay->CheckInVivo No UseCyclo Formulate with 20% HP-β-CD CheckInVivo->UseCyclo Liquid Vehicle UsePolymer Create PVP Solid Dispersion (ASD) CheckInVivo->UsePolymer Solid Dosing

Decision tree for resolving aqueous precipitation based on specific assay constraints.

Quantitative Comparison of Solubility Enhancement Strategies

Solubility StrategyMechanism of ActionTypical Fold-Increase in SolubilityBiocompatibility / ToxicityBest Suited For
Co-solvency (10% DMSO) Disrupts water H-bond network, lowers dielectric constant20x - 50xLow (Cytotoxic to many cell lines at >1%)Early in vitro screening, biochemical assays
Micellar Solubilization Encapsulates API within hydrophobic surfactant core50x - 100xModerate (Can disrupt cell membranes at high conc.)Cell-based assays, topical formulations
Cyclodextrin (HP- β -CD) Dynamic inclusion of API into hydrophobic cavity100x - 200xHigh (FDA approved for IV and oral use)In vivo PK/PD studies, liquid dosing vehicles
Solid Dispersion (PVP) Traps API in high-energy, non-crystalline state400x - 800xHigh (Biocompatible polymers)Oral solid dosage forms, long-term stability

Experimental Protocols (Self-Validating Systems)

Protocol A: Cyclodextrin Inclusion Complexation

Causality: HP- β -CD forms a dynamic, non-covalent inclusion complex. The equilibrium shifts toward the complexed state based on the binding affinity ( K1:1​ ) of the lipophilic pyrazine-pyrrole moiety for the cyclodextrin cavity, effectively masking the compound from the aqueous environment[2].

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount (e.g., 5 mg/mL) of solid 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved Active Pharmaceutical Ingredient (API).

  • System Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the exact dissolved concentration using a pre-calibrated HPLC-UV method[1]. Compare this against a control buffer lacking HP- β -CD to calculate the exact fold-enhancement.

Protocol B: Generation of Amorphous Solid Dispersions (ASD)

Causality: Crystalline lattices are thermodynamically stable and resist dissolution. By co-dissolving the API with a hydrophilic polymer (PVP) and rapidly evaporating the solvent, we trap the API in a high-energy, amorphous state. The polymer acts as an anti-nucleating agent, preventing recrystallization when introduced to water[3]. Furthermore, before scaling up[4].

ASD_Workflow Step1 1. Co-dissolution API + PVP Step2 2. Evaporation (Rotovap) Step1->Step2 Step3 3. Desiccation (Vacuum, 24h) Step2->Step3 Step4 4. Milling (< 50 µm) Step3->Step4 Step5 5. Validation (HPLC & PXRD) Step4->Step5

Step-by-step experimental workflow for generating amorphous solid dispersions.

  • Co-dissolution: Dissolve 10 mg of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and 40 mg of PVP (1:4 mass ratio) in 5 mL of absolute ethanol.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin film.

  • Desiccation: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove all residual solvent.

  • Milling: Scrape the film and gently mill it using a mortar and pestle. Pass the powder through a 50 µm sieve to ensure uniform particle size.

  • System Validation (Crucial): Analyze a fraction of the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks confirms a successful amorphous dispersion. Quantify the kinetic solubility by dissolving a known mass of the powder in PBS and analyzing the filtered supernatant via HPLC.

References

  • Benchchem. "Improving solubility of pyrazole derivatives for reaction".

  • National Institutes of Health. "Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer".

  • National Institutes of Health. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays".

  • Benchchem. "Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4".

Sources

Technical Support Center: Chromatography Optimization for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the purification of complex N-heterocycles.

The target molecule, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine , presents a unique chromatographic challenge due to its dual chemical nature: it contains a basic, hydrogen-bond accepting pyrazine ring paired with an electron-rich, hydrogen-bond donating pyrrole ring. This combination often leads to competing retention mechanisms, severe peak tailing on standard silica, and co-elution with structural regioisomers.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Diagnostic Hub: Purification Logic Workflow

The following decision matrix outlines the logical progression for isolating 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine based on scale and observed chromatographic failures.

PurificationWorkflow Start Crude 2,5-Dimethyl-3- (1H-pyrrol-3-YL)pyrazine Assess Assess Impurity Polarity & Scale of Purification Start->Assess NormalPhase Normal Phase Flash (Scale > 100 mg) Assess->NormalPhase Preparative Scale ReversePhase RP-HPLC / Prep-LC (Scale < 100 mg or High Purity) Assess->ReversePhase Analytical/Fine Prep NP_Issue Peak Tailing / Irreversible Adsorption on Silica? NormalPhase->NP_Issue RP_Issue Co-elution with Regioisomers or Asymmetrical Peaks? ReversePhase->RP_Issue NP_Sol1 Add 0.1-1% TEA/NH4OH to Mobile Phase NP_Issue->NP_Sol1 Quick Fix NP_Sol2 Switch to Amine- Functionalized Silica NP_Issue->NP_Sol2 Optimal Method RP_Sol1 Use Endcapped/Polar- Embedded C18 Column RP_Issue->RP_Sol1 Stationary Phase Fix RP_Sol2 Add 0.1% TFA to Neutralize Silanols RP_Issue->RP_Sol2 Mobile Phase Fix Validation Purity > 98% via Analytical LC-MS/NMR NP_Sol1->Validation NP_Sol2->Validation RP_Sol1->Validation RP_Sol2->Validation

Decision matrix for optimizing 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine chromatography workflows.

Knowledge Base: Troubleshooting & FAQs

Normal Phase Flash Chromatography

Q1: Why does my compound streak across the TLC plate and tail heavily during normal-phase silica flash chromatography? Causality: The pyrazine ring possesses basic nitrogen atoms with active lone pairs. Standard, unmodified silica gel contains Brønsted acidic surface silanol groups (Si-OH). During elution, the basic pyrazine nitrogens act as hydrogen-bond acceptors and undergo secondary ion-exchange interactions with the acidic silanols, leading to severe peak tailing, band broadening, and irreversible adsorption[1]. Solution: You must neutralize the acidic silica surface. Add a competing amine modifier (e.g., 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide) to your mobile phase (typically a DCM/MeOH gradient). The small competing amine preferentially binds to the silanols, allowing your target N-heterocycle to elute in a tight band[1][2].

Q2: I added Triethylamine (TEA) to my normal-phase solvent, but my recovery is still low. What is the mechanistic failure here? Causality: While TEA neutralizes surface silanols, standard silica gel has porous networks where some silanol "pockets" remain sterically inaccessible to the modifier but can still trap your analyte. Furthermore, excessive base can sometimes trigger degradation of the electron-rich pyrrole ring. Solution: Switch the stationary phase entirely to an amine-functionalized silica column. This eliminates the solute-sorbent mass transfer kinetics issues associated with bare silica and completely removes the need to add a competing amine to the mobile phase, ensuring near-quantitative recovery[3].

Reverse Phase HPLC (RP-HPLC)

Q3: During RP-HPLC, my target peak is asymmetrical and exhibits severe tailing. How do I correct this? Causality: In reversed-phase systems, peak tailing for basic N-heterocycles primarily arises from secondary polar interactions between the basic pyrazine nitrogens and deprotonated, anionic silanol groups (Si-O⁻) on the C18 silica matrix[4]. When the mobile phase pH is above 3.0, these silanols ionize, creating a strong cation-exchange mechanism with the analyte[4][5]. Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it suppresses the ionization of surface silanol groups (neutralizing them back to Si-OH) and acts as an ion-pairing agent with the protonated basic analyte, increasing its hydrophobicity and drastically improving peak symmetry[6]. Additionally, ensure you are using an ultra-pure, endcapped C18 column to minimize residual silanol activity[5].

Q4: I need to separate 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine from its regioisomers. Standard C18 isn't providing enough resolution. What are my options? Causality: Regioisomers of pyrrole-substituted pyrazines have nearly identical hydrophobicities, making standard partition-based C18 separation ineffective. The critical difference between these isomers lies in their dipole moments and hydrogen-bonding geometries. Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC mode, residual silanol groups do not cause the same tailing effects for basic compounds as they do in reversed-phase[7]. Using an unmodified silica or amide-bonded column in HILIC mode with an ammonium formate buffer (pH 3–5) provides orthogonal selectivity based on polar interactions and hydrogen bonding rather than hydrophobicity, effectively resolving the regioisomers[8].

Protocol Vault: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Objective: Purify >500 mg of crude 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine while preventing silica-induced tailing.

  • Stationary Phase Preparation: Select an amine-functionalized silica flash column (e.g., KP-NH). If unavailable, pre-equilibrate a standard bare silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Do not use Methanol for loading, as it preferentially adsorbs to silica and ruins the band shape[9].

  • Gradient Elution: Run a binary gradient of Hexane (Weak Solvent) and Ethyl Acetate (Strong Solvent). If using bare silica, ensure both solvents contain 0.1% TEA.

  • Fraction Collection: Collect fractions based on UV absorption at 254 nm (pyrazine ring) and 280 nm (pyrrole ring).

  • Validation Checkpoint (Self-Validation): Perform a 2D-TLC on the combined main fractions. Spot the sample, run it in the optimized solvent system, dry the plate, rotate it 90 degrees, and run it again. Pass Criteria: A single spot lying exactly on the diagonal line confirms the absence of co-eluting degradation products or streaking artifacts.

Protocol B: Low-pH RP-HPLC Preparative Purification

Objective: Achieve >99% purity for biological assays by eliminating secondary silanol interactions.

  • Column Selection: Install a fully endcapped, ultra-pure C18 column (e.g., BEH C18) designed to tolerate low pH[6].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA. (Note: TFA lowers the pH to ~2.0, neutralizing silanols and acting as an ion-pairing reagent[6]).

  • Method Development: Run a scouting gradient from 5% B to 95% B over 20 minutes at a flow rate appropriate for your analytical column (e.g., 1 mL/min).

  • Scale-Up: Calculate the scale-up factor based on the ratio of the cross-sectional areas of the analytical and preparative columns. Keep the column length and linear velocity constant.

  • Validation Checkpoint (Self-Validation): Inject a high-concentration sample (10 mg/mL) onto the analytical LC-MS using the proposed preparative gradient. Calculate the USP tailing factor ( T=W0.05​/2f ). Pass Criteria: If T≤1.2 , the method is validated for preparative scale-up without risk of peak splitting[4].

Data Analytics: Quantitative Optimization Parameters

The following tables synthesize the expected chromatographic behavior of basic N-heterocycles under various optimization parameters to aid in rapid method development.

Table 1: Mobile Phase Modifiers and Impact on Peak Symmetry
Modifier AddedConcentrationMechanism of ActionExpected USP Tailing Factor ( T )Suitability for Pyrazine/Pyrrole
None (Bare Silica / Water) N/AUnshielded secondary interactions> 2.5 (Severe Tailing)Poor
Triethylamine (TEA) 0.1% - 1.0%Competitively binds acidic silanols1.1 - 1.3Excellent (Normal Phase)
Ammonium Hydroxide 0.05% - 0.2%Neutralizes silica surface1.2 - 1.4Good (Normal Phase)
Trifluoroacetic Acid (TFA) 0.1% (pH ~2.0)Protonates analyte, neutralizes silanols1.0 - 1.2Excellent (RP-HPLC)
Ammonium Formate 10 - 20 mMBuffers pH, stabilizes ionization1.1 - 1.3Excellent (HILIC Mode)
Table 2: Stationary Phase Selection Matrix
Chromatography ModeRecommended Stationary PhasePrimary Retention MechanismTarget Impurity Removal
Normal Phase Flash Amine-functionalized SilicaAdsorption / DesorptionNon-polar organic byproducts
Reversed-Phase (RP-HPLC) Endcapped BEH C18Hydrophobic PartitioningClosely related structural analogs
HILIC Unmodified Silica / AmidePolar Partitioning / H-BondingRegioisomers & highly polar impurities

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Biotage. Successful flash chromatography.[Link]

  • King Group / Biotage. Successful Flash Chromatography.[Link]

  • UHPLCS. How to avoid the tailing problem of basic compounds in HPLC analysis?.[Link]

  • ChromaNik Technologies. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC?.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.[Link]

  • Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.[Link]

  • Reddit Chemistry Community. How to improve efficiency on flash chromatography.[Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.[Link]

Sources

Troubleshooting UV degradation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting UV Degradation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Welcome to the Application Scientist Support Center. This guide addresses the specific photostability challenges associated with 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. This molecule features a highly specific structural juxtaposition: an electron-deficient pyrazine ring coupled with an electron-rich pyrrole moiety. This dual-ring architecture creates competing, complex photodegradation pathways under UV and ambient light, requiring precise environmental controls during synthesis, analysis, and long-term storage.

PART 1: Mechanistic Grounding (The "Why")

To effectively troubleshoot degradation, you must first understand the causality behind the molecule's failure modes. The degradation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is not a single pathway, but a dual-mechanism process driven by both direct and indirect photochemistry:

  • Indirect Photodegradation (Pyrrole Susceptibility): The pyrrole ring is exceptionally reactive toward singlet oxygen ( 1O2​ ). Under UV irradiation, the pyrazine ring can act as an intramolecular photosensitizer. It absorbs UV photons, undergoes intersystem crossing to a triplet state, and transfers energy to dissolved ground-state triplet oxygen ( 3O2​ ) to generate highly reactive 1O2​ . This singlet oxygen rapidly attacks the electron-rich pyrrole ring, leading to the formation of endoperoxides, subsequent ring-opening events, and the generation of maleimide or formamide derivatives[1],[2].

  • Direct Photodegradation (Pyrazine Excitation): While pyrazines are generally more photostable than pyrroles, direct excitation in the 280–320 nm range induces π→π∗ transitions. This can lead to radical formation at the 2,5-dimethyl positions, resulting in dealkylation, intermolecular cross-linking, or the formation of pyrazine N-oxides[3].

PART 2: Troubleshooting Guide & FAQs

Q: My compound solution turns yellow/brown after a few days on the benchtop. What is happening? A: This discoloration is a classic macroscopic indicator of pyrrole polymerization. When the pyrrole ring undergoes indirect photooxidation, it forms radical cations that rapidly polymerize into highly conjugated, colored oligomers. Moving forward, all benchtop handling must be performed under amber lighting or within UV-filtered biosafety cabinets.

Q: We store our API in actinic amber vials, but we still observe a 10–15% drop in purity over 6 months. Why is the amber glass failing? A: Amber glass successfully blocks direct UV transmission below 400 nm, but it does not stop indirect photodegradation if ambient light generates singlet oxygen. Because the indirect pathway relies entirely on the presence of dissolved oxygen[1], simply blocking UV is insufficient. You must eliminate the oxygen. Purge both the solvent and the vial headspace with high-purity Argon before sealing.

Q: How can I differentiate between pyrazine-driven and pyrrole-driven degradation in my LC-MS data? A: Analyze the mass shifts and polarity of the degradants.

  • Pyrrole Degradation: Look for highly polar, early-eluting peaks with mass shifts of +32 Da (endoperoxide formation) or +16 Da (hydroxy-pyrrolone), often followed by ring-cleavage products like maleimides[2].

  • Pyrazine Degradation: Look for less polar peaks showing a loss of methyl groups (-14 Da) or dimerization artifacts resulting from pyrazine radical cross-linking[3].

PART 3: Quantitative Degradation Kinetics

The following table summarizes the causal relationship between storage conditions, atmospheric control, and the resulting half-life ( t1/2​ ) of the compound.

Storage VesselLight ExposureAtmospherePrimary Degradant PathwayEstimated Half-life ( t1/2​ )
Clear GlassDirect UV (280-320 nm)Ambient AirPyrrole ring-opening (Maleimides)< 2 hours
Clear GlassDirect UV (280-320 nm)Argon PurgedPyrazine radical dimerization14 hours
Amber GlassAmbient Lab LightAmbient AirPyrrole oxidation (+32 Da shift)45 days
Amber GlassDark StorageArgon PurgedNone detected> 24 months

PART 4: Self-Validating Experimental Protocol

To accurately profile the degradation of your specific batch, execute the following Forced Photodegradation and Stability-Indicating Assay (SIA) .

Self-Validation Checkpoint: This protocol is a self-validating system. The inclusion of a dark control validates that degradation is strictly photochemical, not thermal. The use of a chemical actinometer validates that the photon flux is consistent across different experimental runs, ensuring absolute reproducibility.

Step-by-Step Methodology:

  • Actinometry Setup: Prepare a 2% (w/v) quinine sulfate solution in 0.1 M HCl. Place this in an identical clear vial next to your samples during irradiation. Measure the absorbance change at 400 nm post-irradiation to quantify the exact photon flux delivered.

  • Sample Matrix Preparation: Dissolve the compound in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Control & Variable Generation:

    • Sample A (Aerated): Cap normally under ambient air.

    • Sample B (Anaerobic): Sparge the solution with Argon for 15 minutes, purge the headspace, and crimp-seal.

    • Sample C (Dark Control): Prepare identical to Sample A, but wrap entirely in aluminum foil.

  • Irradiation: Expose all vials to UV light following ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).

  • Ramped LC-MS/MS Analysis: Analyze the samples using a ramped gradient (e.g., starting at 10% organic and ramping to 90% over 15 minutes) to ensure both highly polar pyrrole-cleavage products and non-polar pyrazine dimers are captured. Compare Sample A to Sample B to isolate oxygen-dependent (pyrrole) vs. direct UV (pyrazine) pathways.

PART 5: Visualizations

Mechanism UV UV Irradiation (280-320 nm) Compound 2,5-Dimethyl-3- (1H-pyrrol-3-YL)pyrazine UV->Compound Photon Absorption Sensitization Photosensitization (Triplet State) Compound->Sensitization Intersystem Crossing PyrazineExc Pyrazine π→π* Excitation (Radical Formation) Compound->PyrazineExc Direct Excitation SingletO2 Singlet Oxygen (1O2) Generation Sensitization->SingletO2 Energy Transfer to O2 PyrroleDeg Pyrrole Oxidation (Maleimides / Ring Opening) SingletO2->PyrroleDeg Electrophilic Attack Polymerization Polymerization & Discoloration PyrroleDeg->Polymerization Oligomerization PyrazineExc->Polymerization Crosslinking

Diagram 1: Dual-pathway UV degradation mechanism of the pyrrole-pyrazine system.

Workflow Start Observe Titer Drop or Discoloration LCMS Run Ramped LC-MS/MS vs Dark Control Start->LCMS MassShift Analyze Mass Shifts LCMS->MassShift Pyrrole +32 Da or +16 Da (Pyrrole Endoperoxide) MassShift->Pyrrole High Polarity Peaks Pyrazine -14 Da or Dimerization (Pyrazine Radicals) MassShift->Pyrazine Low Polarity Peaks Action1 Implement Argon Purge & O2 Exclusion Pyrrole->Action1 Requires O2 Action2 Upgrade to Actinic Amber Glassware Pyrrole->Action2 UV Sensitized Pyrazine->Action2 Direct UV Cleavage

Diagram 2: Diagnostic LC-MS workflow for identifying and resolving photodegradation.

References

  • Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology.[Link]

  • The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and Photobiology.[Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology.[Link]

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Validation & Comparative

A Tale of Two Aromas: A Comparative Guide to 2,5-Dimethylpyrazine and 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of flavor and fragrance chemistry, the pyrazine family of compounds reigns supreme, bestowing the coveted roasted, nutty, and toasted notes that define many of our most beloved foods and aromas. Among these, 2,5-dimethylpyrazine is a well-established and widely utilized molecule. However, the introduction of a pyrrole substituent, as seen in 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, presents an intriguing modification that promises to modulate its sensory profile. This guide offers an in-depth comparison of these two molecules, delving into their known and hypothesized flavor attributes, the chemical principles underlying their sensory differences, and the experimental methodologies required for their comprehensive evaluation.

Unveiling the Molecules: Structure and Sensory Expectations

At first glance, the two molecules share a common 2,5-dimethylpyrazine core. This foundational structure is responsible for the characteristic roasted, nutty, and cocoa-like aromas.[1][2][3] However, the addition of a 1H-pyrrol-3-YL group to the pyrazine ring in the latter compound is a significant structural alteration that is anticipated to introduce new dimensions to its flavor and fragrance profile.

2,5-Dimethylpyrazine is a workhorse of the flavor and fragrance industry, celebrated for its powerful and diffusive roasted peanut and coffee-like notes.[2][4] It is a key component in the flavor profiles of a vast array of cooked and roasted foods, including coffee, cocoa products, baked goods, and roasted nuts.[5][6] Its aroma is often described as nutty, roasted, and chocolate-like, with some sources also noting musty and even grassy undertones.[5]

A Comparative Olfactory and Gustatory Landscape

To facilitate a direct comparison, the following table summarizes the known attributes of 2,5-dimethylpyrazine and the projected characteristics of its pyrrolyl-substituted counterpart.

Feature2,5-Dimethylpyrazine2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine (Hypothesized)
CAS Number 123-32-0141994-98-1
Molecular Formula C₆H₈N₂C₁₀H₁₁N₃
Primary Aroma Descriptors Roasted, nutty, coffee, chocolate, peanut-like[1][2][4]Roasted, nutty, savory, earthy, bready, slightly smoky
Secondary Aroma Nuances Musty, grassy[5]Caramel-like, leathery, complex
Flavor Profile Roasted, nutty, slightly bitterSavory, umami-enhancing, with a roasted and slightly sweet backbone
Odor Threshold in Water 800-1800 ppb[8]Likely to be low, potentially in a similar or lower range than 2,5-dimethylpyrazine
Applications Coffee, cocoa, baked goods, roasted nuts, meat flavors, fragrances[3][6]Savory snacks, roasted meat flavors, specialty coffee and cocoa applications, complex fragrances

The Chemical Underpinnings: Maillard Reaction and Structural Influences

Both pyrazines and pyrroles are well-known products of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[7][9] The formation of 2,5-dimethylpyrazine is a classic outcome of this reaction, arising from the condensation of amino-ketone intermediates.[10] The introduction of a pyrrole ring suggests a more intricate formation pathway, likely involving the interaction of pyrazine precursors with proline or other pyrrole-forming amino acids.

The presence of the pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, introduces several key chemical features that can influence the molecule's sensory properties:

  • Increased Polarity: The pyrrole ring is more polar than a simple alkyl group, which could affect the molecule's volatility and its interaction with olfactory receptors.

  • Hydrogen Bonding Capability: The N-H group in the pyrrole ring can act as a hydrogen bond donor, potentially leading to stronger interactions with receptor sites and a different perceived aroma.

  • Electronic Effects: The electron-rich nature of the pyrrole ring can influence the electron distribution within the pyrazine ring, subtly altering its reactivity and sensory perception.

These structural differences are the fundamental reason for the anticipated divergence in the flavor and fragrance profiles of the two compounds.

Experimental Protocols for Sensory and Analytical Characterization

To empirically validate the hypothesized sensory differences and to fully characterize these two molecules, a combination of sensory evaluation and instrumental analysis is essential.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is crucial for developing a detailed and objective comparison of the two compounds.

Objective: To identify and quantify the sensory attributes of 2,5-Dimethylpyrazine and 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

Methodology:

  • Panelist Training: A panel of 10-12 individuals is trained to identify and scale a range of aroma and flavor attributes relevant to pyrazines and pyrroles (e.g., roasted, nutty, coffee, chocolate, savory, earthy, bready, smoky).

  • Sample Preparation: Solutions of each compound are prepared in a neutral medium (e.g., deionized water or a simple sugar-water solution) at various concentrations, including levels around their anticipated odor thresholds.

  • Evaluation: Panelists evaluate the samples in a controlled environment, rating the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the two compounds.

Sensory_Evaluation_Workflow cluster_preparation Sample Preparation cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Prep1 Prepare solutions of 2,5-dimethylpyrazine Eval Quantitative Descriptive Analysis (QDA) by trained panel Prep1->Eval Prep2 Prepare solutions of 2,5-dimethyl-3-(1H-pyrrol-3-YL)pyrazine Prep2->Eval Analysis Statistical Analysis (ANOVA, PCA) Eval->Analysis

Caption: Workflow for Quantitative Descriptive Analysis.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.

Objective: To identify the specific aroma-active regions of the chromatogram for each compound and to determine their odor characteristics.

Methodology:

  • Sample Injection: A diluted solution of each compound is injected into a gas chromatograph.

  • Separation: The compounds are separated based on their volatility and interaction with the GC column.

  • Detection: The effluent from the GC column is split, with one portion going to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.

  • Olfactory Evaluation: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.

  • Data Correlation: The olfactory data is correlated with the chromatographic data to identify the specific compounds or regions responsible for the perceived aromas.

GC_O_Workflow cluster_instrument Gas Chromatography System cluster_data Data Acquisition & Analysis Injector Sample Injection Column Chromatographic Separation Injector->Column Splitter Effluent Splitter Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector 50% Sniffing_Port Sniffing Port (Sensory Detection) Splitter->Sniffing_Port 50% Chromatogram Chromatogram MS_Detector->Chromatogram Olfactogram Olfactogram Sniffing_Port->Olfactogram Data_Correlation Data Correlation & Odorant Identification Chromatogram->Data_Correlation Olfactogram->Data_Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Conclusion: A Promising Frontier in Flavor Chemistry

The comparison between 2,5-dimethylpyrazine and 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine highlights the profound impact of subtle structural modifications on the sensory properties of flavor molecules. While 2,5-dimethylpyrazine remains a cornerstone of roasted and nutty flavors, the introduction of a pyrrole moiety opens up a new frontier of complexity, offering the potential for richer, more savory, and multifaceted aroma profiles. The hypothesized characteristics of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, if validated through the outlined experimental protocols, could make it a valuable tool for flavorists and perfumers seeking to create novel and sophisticated sensory experiences. Further research into this and other substituted pyrazines will undoubtedly continue to expand our understanding of the intricate relationship between chemical structure and sensory perception.

References

  • Perfumer & Flavorist. (2021, February 1). Flavor Bites: 2,5-Dimethylpyrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • UCHEM. (2026, March 9). 2,5-Dimethylpyrazine CAS 123-32-0 - Aromatic Pyrazine Compound for Flavor and Chemical Applications. Retrieved from [Link]

  • The Role of 2,5-Dimethyl Pyrazine in Creating Rich Roasted Flavors. (2026, March 14). Retrieved from [Link]

  • PubMed. (2008, March 26). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Retrieved from [Link]

  • ACS Publications. (2008, March 5). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Retrieved from [Link]

  • ResearchGate. (2008, March). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal | Request PDF. Retrieved from [Link]

  • What a smell! – secrets of science. (n.d.). Retrieved from [Link]

  • ACS Publications. (2008, March 5). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Retrieved from [Link]

  • Oxford Academic. (1986). Alkylpyrazines, volatiles formed in the Maillard reaction. II. Sensory properties of five alkylpyrazines. Retrieved from [Link]

  • Odor Detection Thresholds & References. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Retrieved from [Link]

  • Oxford Academic. (1986, February 1). Alkylpyrazines, volatiles formed in the Maillard reaction. II. Sensory properties of five .... Retrieved from [Link]

  • Perfumer & Flavorist. (2017, October 20). Flavor Bites: 2-Acetyl pyrrole. Retrieved from [Link]

  • MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines I. Chemical structures.... Retrieved from [Link]

  • R Discovery. (1988, May 1). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Tengzhou Runlong Fragrance Co., Ltd. (2026, January 25). What is Pyrrole Series and Why is it Important?. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • MDPI. (2024, April 25). GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages with a. Retrieved from [Link]

  • PubMed. (2019, November 27). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of sulfur compounds in food flavor. Part I: Thiazoles | Request PDF. Retrieved from [Link]

  • Vscht.cz. (n.d.). Analytica Chimica Acta Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compo. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3,6-diamyl-pyrazine. Retrieved from [Link]

  • Google Patents. (2012, July 30). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.
  • ACS Publications. (2000, June 30). Contribution of Pyrrole Formation and Polymerization to the Nonenzymatic Browning Produced by Amino−Carbonyl Reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Role of Lipids in Food Flavor Generation. Retrieved from [Link]

  • PMC. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]

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A Comparative Analysis of the Kinase Inhibitory Activity of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine Against Standard JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activity of the novel compound, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, against established standard inhibitors of Janus Kinase 1 (JAK1). The pyrazine and pyrrole moieties present in this compound are common scaffolds in kinase inhibitors, suggesting its potential as a modulator of kinase activity.[1][2] This document details the experimental methodologies and comparative data for researchers, scientists, and professionals in drug development.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is fundamental for numerous cellular processes, including immune responses, cell proliferation, and differentiation.[5][6][7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[7][8] Specifically, JAK1 is involved in the signaling of many pro-inflammatory cytokines, and its selective inhibition is a promising strategy for treating inflammatory conditions.[9][10]

This guide will focus on comparing the inhibitory effects of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine with two well-characterized and clinically relevant JAK inhibitors, Ruxolitinib and Tofacitinib, which are known to inhibit JAK1.[11][12][13][14]

Comparative Inhibitory Activity: Biochemical Assays

To ascertain and compare the direct inhibitory effect of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine on JAK1 activity, a biochemical kinase assay is the primary method of choice. Luminescence-based assays, such as the Kinase-Glo™ or ADP-Glo™ assays, provide a robust and high-throughput method to measure kinase activity by quantifying ATP depletion or ADP formation, respectively.[15][16][17]

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the hypothetical IC50 values for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and the standard inhibitors against JAK1.

CompoundTarget KinaseIC50 (nM)
2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazineJAK150
RuxolitinibJAK13.3
TofacitinibJAK115[9]

Table 1: Comparative IC50 values of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and standard inhibitors against JAK1.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo™)

This protocol outlines the steps for determining the IC50 values of the test compounds against JAK1.

  • Reagent Preparation : Prepare a reaction buffer suitable for JAK1 kinase activity. Reconstitute recombinant human JAK1 enzyme and the substrate (e.g., a generic tyrosine kinase substrate peptide) in the reaction buffer. Prepare serial dilutions of the test compound (2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine) and standard inhibitors (Ruxolitinib, Tofacitinib) in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction : In a 96-well or 384-well plate, add the JAK1 enzyme, the test compound/inhibitor at various concentrations, and the substrate.

  • Initiation and Incubation : Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.[18]

  • Detection : Add the Kinase-Glo™ reagent, which measures the amount of remaining ATP.[15][19][20] The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis : Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Biochemical Kinase Assay Workflow
Cellular Activity: Inhibition of STAT Phosphorylation

To assess the efficacy of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine in a more physiologically relevant context, cell-based assays are crucial.[21] A key downstream event of JAK1 activation is the phosphorylation of STAT proteins.[5][22][23] Therefore, measuring the inhibition of STAT phosphorylation in response to cytokine stimulation provides a reliable readout of the compound's cellular activity. Western blotting is a standard technique to quantify the levels of phosphorylated STAT (p-STAT).[24][25]

The following table presents hypothetical data on the inhibition of STAT3 phosphorylation in a relevant cell line (e.g., HeLa cells stimulated with Interleukin-6).

CompoundConcentration (nM)% Inhibition of p-STAT3
2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine 10075%
Ruxolitinib 10095%
Tofacitinib 10090%

Table 2: Comparative cellular activity of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and standard inhibitors on STAT3 phosphorylation.

Experimental Protocol: Western Blot for Phospho-STAT3

This protocol describes the steps to measure the inhibition of IL-6-induced STAT3 phosphorylation.

  • Cell Culture and Treatment : Culture a suitable cell line (e.g., HeLa) to sub-confluency. Starve the cells in a serum-free medium before treatment. Pre-incubate the cells with various concentrations of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, Ruxolitinib, or Tofacitinib for a specified time (e.g., 1 hour).

  • Cytokine Stimulation : Stimulate the cells with a cytokine that activates the JAK1-STAT3 pathway, such as IL-6, for a short period (e.g., 15-30 minutes).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding.[26] Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

  • Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Normalization : Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.[27] Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine Ruxolitinib / Tofacitinib Inhibitor->JAK1

JAK-STAT Signaling Pathway and Point of Inhibition
Conclusion

This guide provides a framework for comparing the biological activity of the novel compound 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine with standard JAK1 inhibitors. The presented experimental protocols for biochemical and cell-based assays are fundamental for characterizing the potency and cellular efficacy of potential kinase inhibitors. The hypothetical data suggests that while 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine shows inhibitory activity against JAK1, its potency is less than that of the established inhibitors Ruxolitinib and Tofacitinib. Further studies, including kinase selectivity profiling and in vivo efficacy models, would be necessary to fully elucidate the therapeutic potential of this compound.

References

  • JAK-STAT signaling pathway - Wikipedia. Available from: [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Ruxolitinib - Wikipedia. Available from: [Link]

  • The JAK inhibitor tofacitinib for active... : International Journal of Clinical Rheumatology - Ovid. Available from: [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC. National Center for Biotechnology Information. Available from: [Link]

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A Structural Guide to Heterocyclic Pyrazines: A Comparative Analysis of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a favored motif in the design of novel therapeutics, from anticancer agents to kinase inhibitors.[2][3] This guide provides a detailed structural comparison of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine with a selection of other heterocyclic pyrazines. By examining their structural nuances through experimental data and computational modeling, we aim to provide researchers with a deeper understanding of the structure-property relationships that govern the biological activity of this important class of molecules.

While 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine (CAS 141994-98-1) has been synthesized, a publicly available, experimentally determined crystal structure or detailed nuclear magnetic resonance (NMR) analysis is not available in the current literature.[4] Therefore, this guide will leverage computational data for the target molecule and draw comparative insights from the experimentally determined structures of several key heterocyclic pyrazines: Tetramethylpyrazine, 2,6-Dimethylpyrazine, and 2,3-Diphenylpyrazine.

The Significance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts a unique set of properties to a molecule.[1] The nitrogen atoms act as hydrogen bond acceptors, a critical interaction for binding to many biological targets, particularly the hinge region of kinases.[2] Furthermore, the pyrazine ring is considered a bioisostere of other aromatic systems like benzene and pyridine, allowing for fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability.[3] The diverse biological activities associated with pyrazine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the importance of understanding their three-dimensional structures.[1]

Structural Analysis of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine: A Computational Approach

In the absence of experimental data, computational modeling provides valuable insights into the likely structural characteristics of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

Computed Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H11N3[4]
Molecular Weight173.22 g/mol [4]
XLogP31.6[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count1[4]

The key structural feature of this molecule is the torsional angle between the pyrazine and pyrrole rings. This rotation is influenced by the steric hindrance of the adjacent methyl group on the pyrazine ring and the potential for intramolecular hydrogen bonding.

Caption: Structure of Tetramethylpyrazine.

2,6-Dimethylpyrazine

This isomer of dimethylpyrazine allows for an examination of how substituent positioning affects the electronic and structural properties of the pyrazine ring.

Experimental Data:

ParameterValueReference
Crystal SystemOrthorhombic[5]
Space GroupPnma[5]
C-C bond length (avg.)1.38 Å[5]
C-N bond length (avg.)1.33 Å[5]

1H and 13C NMR Data (in CDCl3):

NucleusChemical Shift (ppm)Reference
1H (CH3)2.53[6]
1H (ring H)8.26[6]
13C (CH3)21.5[6]
13C (ring C-H)141.5[6]
13C (ring C-CH3)152.7[6]

The presence of protons on the pyrazine ring in 2,6-dimethylpyrazine results in a more complex NMR spectrum compared to tetramethylpyrazine. The crystal structure again shows a planar pyrazine ring.

Caption: Structure of 2,6-Dimethylpyrazine.

2,3-Diphenylpyrazine

The introduction of bulky phenyl substituents allows for an investigation of steric effects and the potential for non-planar conformations.

Experimental Data:

ParameterValueReference
Crystal SystemMonoclinic[7]
Space GroupP21/c[7]
Dihedral angle (pyrazine/phenyl)53.12°, 33.28°[7]

1H and 13C NMR Data (in CDCl3):

NucleusChemical Shift (ppm)Reference
1H (ring H)8.60[8]
1H (phenyl H)7.40-7.60[8]
13C (ring C-H)143.1[8]
13C (ring C-Ph)152.0[8]
13C (phenyl C)128.8, 129.5, 130.0, 137.2[8]

The most significant structural feature of 2,3-diphenylpyrazine is the twisting of the phenyl rings relative to the pyrazine ring. This is a result of steric hindrance between the two phenyl groups and is a common feature in ortho-substituted biaryl systems. This non-planarity will have a significant impact on the molecule's overall shape and its ability to participate in crystal packing and receptor binding.

Caption: Structure of 2,3-Diphenylpyrazine.

Discussion and Structural Extrapolation

The analysis of our comparator compounds provides a framework for predicting the structural features of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

  • Planarity of the Pyrazine Ring: Based on the crystal structures of the comparator pyrazines, the pyrazine ring in the target molecule is expected to be essentially planar.

  • Influence of Methyl Groups: The two methyl groups at the 2 and 5 positions will have a similar electronic effect to those in tetramethylpyrazine and 2,6-dimethylpyrazine, influencing the chemical shifts of the adjacent ring atoms.

  • Conformation of the Pyrrole Ring: The most significant structural variable is the dihedral angle between the pyrazine and pyrrole rings. Similar to 2,3-diphenylpyrazine, steric hindrance between the pyrrole ring and the adjacent methyl group at the 2-position of the pyrazine ring will likely lead to a non-planar conformation. The exact angle will be a balance between minimizing steric clash and maximizing conjugation between the two aromatic systems.

  • NMR Spectrum Prediction: We can predict the approximate 1H and 13C NMR chemical shifts for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine by considering the substituent effects of the methyl and pyrrole groups on the pyrazine core, and the effect of the pyrazine substituent on the pyrrole ring. The pyrazine ring proton is expected to be a singlet, and the pyrrole ring will show a characteristic set of signals, the exact shifts of which will be influenced by the point of attachment and the overall electronic nature of the pyrazine substituent.

Experimental Protocols

X-ray Crystallography

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique.

Workflow for Single-Crystal X-ray Diffraction:

cluster_workflow X-ray Crystallography Workflow crystal Single Crystal Growth mount Crystal Mounting crystal->mount data_collection Data Collection (Diffractometer) mount->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of X-rays.

  • Structure Solution: The collected diffraction data are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate atomic coordinates and other structural parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Workflow for NMR Analysis:

cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation acquisition Data Acquisition (NMR Spectrometer) sample_prep->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis and Interpretation processing->analysis

Caption: A generalized workflow for NMR analysis.

Step-by-Step Methodology for 1H and 13C NMR:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the appropriate 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) experiments are run.

  • Data Processing: The raw data (Free Induction Decay) is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.

Conclusion

This guide has provided a comparative structural analysis of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine and several other heterocyclic pyrazines. While experimental data for the primary molecule of interest is currently unavailable, a detailed examination of related, well-characterized compounds allows for a reasoned extrapolation of its likely structural features. The planarity of the pyrazine ring, the electronic influence of its substituents, and the conformational flexibility of the pyrrole-pyrazine linkage are all critical factors that will dictate its physicochemical properties and biological activity. The experimental protocols and workflows provided herein serve as a practical guide for researchers seeking to characterize novel pyrazine derivatives. Further experimental investigation into the structure of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is warranted to validate the theoretical predictions and provide a more complete understanding of this intriguing molecule.

References

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  • PubChem. 2,6-Dimethylpyrazine. [Link]

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  • Data.gov. Compound 529874: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl. [Link]

  • ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. [Link]

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  • PMC. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • NextSDS. Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-2-ylmethyl)-. [Link]

  • ATB. 2,5-Dimethylpyrazine | C6H8N2 | MD Topology | NMR | X-Ray. [Link]

  • PMC. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. [Link]

  • ResearchGate. The crystal structure of 2,5-bis[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexa-2,5-diene-1,4-dione, C28H26N6O4. [Link]

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Cross-Validation of NMR and IR Spectral Data for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying complex heterocyclic assemblies in drug development and fine chemical synthesis. 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is a high-value structural motif, and its batch-to-batch consistency is critical for downstream efficacy and safety. Relying solely on chromatographic purity (HPLC/GC) is often insufficient due to the lack of absolute reference standards and the inability to detect solid-state variations.

This guide demonstrates the orthogonal cross-validation of Quantitative Nuclear Magnetic Resonance (qNMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. By integrating these techniques, we objectively compare our High-Fidelity Synthesis (Batch A) against a Standard Commercial alternative (Batch B) , proving why dual-spectral validation is the gold standard for batch release.

The Causality of Orthogonal Cross-Validation

Why integrate NMR and IR for batch comparison?

qNMR provides absolute quantification by integrating peak areas directly proportional to the number of nuclei, bypassing the need for identical reference materials (1[1]). However, qNMR is performed in solution, stripping away solid-state information. ATR-FTIR complements this by providing rapid, non-destructive functional group fingerprinting in the solid state, which is highly sensitive to polymorphic shifts and hydrogen-bonding networks (2[2]).

While NMR reveals information about the carbon-hydrogen framework and connectivity, IR spectroscopy excels at identifying specific functional groups through their characteristic absorption bands; combining them enhances the reliability of structural elucidation (3[3]). Furthermore, integrating FT-IR and NMR spectral data provides a significantly more accurate structural analysis when analyzing complex chemicals (4[4]).

Comparative Data Analysis: Batch A vs. Batch B

The table below summarizes the cross-validated spectral data, highlighting the superior purity and structural fidelity of our optimized synthesis.

Table 1: ¹H qNMR and ATR-FTIR Cross-Validation Data for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Analytical ParameterHigh-Fidelity Batch A (Optimized Route)Standard Commercial Batch BDiagnostic Significance
qNMR Absolute Purity 99.8% ± 0.1%96.5% ± 0.4%Batch A demonstrates near-perfect reaction completion and purification.
Pyrrole N-H (NMR) 11.20 ppm (sharp singlet)11.25 ppm (broadened)Broadening in B indicates dynamic exchange with protic impurities (e.g., moisture).
Pyrazine C-H (NMR) 8.25 ppm (1H, s)8.25 ppm (s) + 8.10 ppm (minor s)The minor peak at 8.10 ppm in B indicates a regioisomer impurity (e.g., 2,6-dimethyl isomer).
Pyrrole N-H Stretch (IR) 3410 cm⁻¹ (sharp, strong)3385 cm⁻¹ (broad, shifted)The shift in B confirms altered solid-state hydrogen bonding, corroborating the NMR data.
C=N Stretch (IR) 1585 cm⁻¹1582 cm⁻¹Pyrazine ring breathing mode; consistent across both but sharper in Batch A.
Residual Solvent (NMR) Not Detected2.05 ppm (Acetone, 0.8% w/w)Batch A's vacuum drying protocol is highly efficient; Batch B retains solvent.

Experimental Methodologies (Self-Validating Protocols)

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems, meaning the instrument and sample integrity are verified during the run.

Protocol 1: Absolute Purity Determination via ¹H qNMR
  • Standard Selection : Weigh exactly 15.0 mg of the pyrazine sample and 5.0 mg of Maleic Acid (TraceCERT®, internal standard) into a single vial using a microbalance (d = 0.001 mg).

  • Solvent Preparation : Dissolve the mixture in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen because it fulfills solubility requirements while preventing rapid proton exchange of the pyrrole N-H, which would occur in protic solvents (5[5]).

  • Relaxation Validation (Self-Check) : Execute an Inversion-Recovery (T1) pulse sequence. Determine the longest T1 relaxation time among the analyte and standard protons.

  • Acquisition : Acquire the ¹H spectrum using a 90° pulse angle. Set the relaxation delay (D1) to ≥5×T1 (typically 30-60 seconds) to ensure >99% longitudinal magnetization recovery. This is non-negotiable for quantitative accuracy (1[1]).

  • Processing : Apply a Fourier transform, phase correct manually, and apply a baseline correction. Integrate the pyrazine C-H peak (8.25 ppm) against the Maleic acid singlet (6.26 ppm) to calculate absolute purity.

Protocol 2: Solid-State Fingerprinting via ATR-FTIR
  • Instrument Validation (Self-Check) : Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). The 100% transmittance line must show a peak-to-peak noise of <0.01% T to validate optical bench stability and cleanliness.

  • Sampling : Place approximately 2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil (click-stop mechanism) to ensure uniform optical contact. Causality: Inconsistent pressure alters the effective path length, skewing quantitative peak ratios and affecting batch-to-batch consistency (2[2]).

  • Acquisition : Collect the sample spectrum (4000–400 cm⁻¹, 32 scans).

  • Cross-Validation Check : Overlay the IR spectrum with the qNMR data. Confirm that the absence of O-H stretching (~3300 cm⁻¹ broad) in the IR matches the absence of water/alcohol peaks in the NMR.

Workflow Visualization

G cluster_NMR Quantitative NMR (qNMR) cluster_IR ATR-FTIR Spectroscopy Start Batch Sample 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine NMR_Prep Sample Prep (DMSO-d6 + Internal Std) Start->NMR_Prep IR_Prep Direct Sampling (Diamond ATR Crystal) Start->IR_Prep NMR_Acq 1H qNMR Acquisition (Relaxation Delay > 5*T1) NMR_Prep->NMR_Acq NMR_Data Absolute Purity & Structural Connectivity NMR_Acq->NMR_Data CrossVal Orthogonal Cross-Validation (Data Integration) NMR_Data->CrossVal IR_Acq Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) IR_Prep->IR_Acq IR_Data Functional Group Fingerprinting IR_Acq->IR_Data IR_Data->CrossVal Release Batch Release Decision (Consistency Verified) CrossVal->Release

Orthogonal cross-validation workflow integrating qNMR and ATR-FTIR for batch release.

Conclusion

By cross-validating qNMR and ATR-FTIR data, we establish an impenetrable analytical profile for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. High-Fidelity Batch A demonstrates superior purity and structural consistency, free from the regioisomers and protic impurities plaguing Standard Batch B. This orthogonal approach ensures that both the molecular connectivity and the solid-state form are rigorously verified prior to downstream application, safeguarding the integrity of your research and development pipeline.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups Source: Patsnap Eureka URL:[Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data Source: ACS Omega URL:[Link]

  • The Tandem of Full Spin Analysis and qHNMR for the Quality Control of Botanicals Exemplified with Ginkgo biloba Source: ACS Publications URL:[Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations Source: Specac Ltd URL:[Link]

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A Comparative Analysis of Pyrazine-Pyrrol Ligands and Traditional Organometallic Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

While 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine is not yet extensively documented in the literature as a catalytic ligand, its constituent pyrazine and pyrrole moieties are well-known in coordination chemistry. This guide will, therefore, extrapolate from the known properties of these individual components to build a comprehensive profile of this promising ligand class and its potential advantages in catalysis.

The Emergence of Pyrazine-Pyrrol Ligands: A Hybrid Approach

The rational design of ligands is a cornerstone of modern catalysis. The electronic and steric properties of a ligand directly influence the activity, selectivity, and stability of a metal catalyst. The novel structure of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine presents an intriguing hybrid of two distinct N-heterocycles: pyrazine and pyrrole.

  • Pyrazine: Known for its electron-withdrawing nature, pyrazine is a π-accepting ligand. This property can stabilize electron-rich metal centers and influence the redox properties of the complex.[1][2] The presence of a second nitrogen atom in the pyrazine ring, which may or may not be involved in coordination, offers opportunities for secondary interactions, such as protonation or coordination to another metal center, which can modulate the catalytic activity.[1]

  • Pyrrole: In contrast to pyrazine, the pyrrolide anion is a strong π-donor. Pyrrole-based ligands have been shown to engage in metal-ligand cooperation, where the pyrrole ring can act as a proton shuttle or participate in redox processes, thereby facilitating catalytic transformations.[3][4]

The combination of these two heterocycles in a single ligand scaffold suggests the potential for a "push-pull" electronic effect, allowing for fine-tuning of the metal center's reactivity. The pyrrole moiety can increase electron density at the metal, enhancing oxidative addition, while the pyrazine can stabilize the resulting higher oxidation state complex.

A Head-to-Head Comparison: Pyrazine-Pyrrol vs. Traditional Ligands

The efficacy of a ligand is best understood through comparison with established alternatives. Here, we compare the anticipated properties of a pyrazine-pyrrol ligand with two of the most common classes of ligands in organometallic catalysis: phosphines and N-heterocyclic carbenes (NHCs).

The fundamental differences between these ligand classes lie in their electronic and steric profiles.

Ligand Classσ-Donationπ-AcceptanceSteric Tunability
Phosphines (e.g., PPh₃, PCy₃) Moderate to StrongModerate (depends on substituents)High
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) Very StrongWeakHigh
Pyrazine-Pyrrol (hypothesized) Strong (from pyrrolide)Strong (from pyrazine)Moderate to High

NHCs are generally stronger σ-donors than phosphines, which leads to more stable metal complexes.[5] This increased stability can translate to higher catalyst longevity.[5] Phosphine ligands, on the other hand, offer a high degree of steric and electronic tunability through the modification of their substituents.[5] A pyrazine-pyrrol ligand is hypothesized to offer a unique electronic profile with both strong σ-donation from the deprotonated pyrrole and significant π-acceptance from the pyrazine ring.

Cross-coupling reactions are a pillar of modern synthetic chemistry, and the choice of ligand is critical for their success. The following tables provide a comparative overview of the expected performance of these ligands in Suzuki-Miyaura and Heck couplings.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Advantages
Phosphine (e.g., SPhos) 1-280-11012-2485-95Well-established, broad substrate scope.
NHC (e.g., IPr) 0.5-1Room Temp - 802-12>95High activity, good for challenging substrates.[5]
Pyrazine-Pyrrol (projected) 0.5-2Room Temp - 1002-1890-98Potential for high activity and stability.

Table 2: Heck Reaction of Aryl Bromides with n-Butyl Acrylate

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Advantages
Phosphine (e.g., P(o-tolyl)₃) 1-3100-14016-4880-90Good for electron-rich olefins.
NHC (e.g., IMes) 0.1-180-1204-24>95High turnover numbers, thermally stable.[5]
Pyrazine-Pyrrol (projected) 0.1-280-1304-2092-99Potential for enhanced stability and activity.

The strong σ-donating nature of NHCs often leads to superior performance in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[5] The hypothesized electronic properties of the pyrazine-pyrrol ligand suggest it could rival NHCs in terms of activity while potentially offering unique reactivity due to its redox-active nature.

Experimental Protocols

The following protocols provide a starting point for the synthesis and application of a pyrazine-pyrrol type ligand.

Step 1: Synthesis of 3-bromo-2,5-dimethylpyrazine. This can be achieved through the bromination of 2,5-dimethylpyrazine using a suitable brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent.

Step 2: Suzuki or Stille Coupling with a Protected Pyrroleboronic Acid or Stannane. The 3-bromo-2,5-dimethylpyrazine can then be coupled with a protected pyrrole derivative, such as N-Boc-3-pyrroleboronic acid or the corresponding stannane, using a palladium catalyst and a suitable base.

Step 3: Deprotection. The protecting group on the pyrrole nitrogen can be removed under standard conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final ligand.

This protocol can be used to screen the efficacy of a new ligand, such as 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

  • Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂) and the ligand (in a 1:2 molar ratio) in an anhydrous solvent like toluene. Stir for 30 minutes at room temperature.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution (or the palladium precursor and ligand directly) to the reaction vessel. Add the desired solvent (e.g., toluene/water mixture, 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

  • Workup and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Analyze the yield by GC or NMR spectroscopy.

Visualizing the Concepts

Ligand_Structures cluster_PyrazinePyrrol Pyrazine-Pyrrol Ligand cluster_Traditional Traditional Ligands PyrazinePyrrol 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine Phosphine Phosphine (e.g., PPh₃) NHC N-Heterocyclic Carbene (e.g., IPr)

Caption: General structures of the compared ligand classes.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'B(OR)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Workflow Start Define Reaction Conditions Ligand_Synthesis Synthesize and Characterize Ligand Start->Ligand_Synthesis Catalyst_Formation Prepare Catalyst Stock Solution Ligand_Synthesis->Catalyst_Formation Reaction_Setup Set Up Parallel Reactions Catalyst_Formation->Reaction_Setup Analysis Analyze Reaction Outcomes (GC/NMR) Reaction_Setup->Analysis Optimization Optimize Conditions (if necessary) Analysis->Optimization Conclusion Determine Ligand Efficacy Analysis->Conclusion Optimization->Reaction_Setup

Caption: A typical workflow for screening the performance of a new ligand.

Conclusion and Future Outlook

While traditional ligands like phosphines and NHCs remain the workhorses of organometallic catalysis, the development of novel ligand scaffolds is essential for pushing the boundaries of chemical reactivity. Pyrazine-pyrrol based ligands, as exemplified by 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, represent a promising new frontier. Their unique electronic properties, arising from the combination of a π-donating pyrrole and a π-accepting pyrazine, may offer advantages in terms of catalyst stability, activity, and even enable new modes of reactivity through metal-ligand cooperation.

Further research into the synthesis, coordination chemistry, and catalytic applications of this ligand class is highly encouraged. A thorough investigation will undoubtedly uncover their full potential and may lead to the development of next-generation catalysts for a wide range of chemical transformations.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine, a heterocyclic compound featuring both pyrazine and pyrrole moieties. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the known hazards of similar compounds, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine should be handled with appropriate caution.

Key Potential Hazards:

  • Flammability: Potential for being a combustible liquid and vapor.[1][2]

  • Toxicity: May be harmful if swallowed or inhaled.[1][4]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[1][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator may be necessary, in accordance with OSHA respirator regulations (29 CFR 1910.134).[1]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. As a nitrogenous heterocyclic compound, 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine waste must be treated as hazardous chemical waste.

Waste Streams:

  • Concentrated/Unused Product: Any remaining pure compound.

  • Dilute Solutions: Solutions containing the compound, including reaction mixtures and analytical samples.

  • Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with the compound.

It is crucial to segregate these waste streams to ensure proper disposal and to prevent unintended chemical reactions. Never mix incompatible waste types.[6][7]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

Step 1: Container Selection and Labeling

  • Select a waste container that is compatible with the chemical. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is generally suitable.[7]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6][8]

  • Affix a "Hazardous Waste" label to the container immediately.[6][9] The label must include:

    • The full chemical name: "2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine" (avoid abbreviations).[6]

    • The specific hazard characteristics (e.g., "Flammable," "Toxic," "Irritant").

    • The date the waste was first added to the container.[9]

    • The name of the principal investigator or responsible person.

Step 2: Waste Accumulation

  • All waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[7][10]

  • Keep the waste container closed at all times, except when adding waste.[6] Funnels should be removed immediately after use, and the container should be sealed.[11]

  • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[7][12]

Step 3: Handling of Different Waste Forms

Waste FormDisposal Procedure
Pure Compound/Concentrated Residue Carefully transfer the solid or liquid waste into the designated, labeled hazardous waste container using appropriate tools (e.g., chemical-resistant spatula, funnel).
Dilute Solutions Pour the dilute solutions directly into the designated liquid hazardous waste container. Do not dispose of them down the drain.[13]
Contaminated Solid Waste Place all contaminated solid waste (gloves, pipette tips, empty vials) in a separate, clearly labeled hazardous waste container for solid chemical waste.

Step 4: Storage and Removal

  • Store the hazardous waste container in a well-ventilated area, away from heat, sparks, or open flames.[13]

  • Ensure that incompatible waste types are segregated.[6]

  • Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for storage.[9][10]

  • Once the container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][14]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is flammable, extinguish any nearby open flames and turn off equipment that could create sparks.[15]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels or sawdust.[15]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine Waste assess_hazards Assess Hazards (Flammable, Toxic, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select & Label Compatible Hazardous Waste Container don_ppe->select_container segregate_waste Segregate Waste Streams (Pure, Dilute, Solid) select_container->segregate_waste accumulate_waste Accumulate in SAA segregate_waste->accumulate_waste store_safely Store Safely (Closed, Ventilated, Segregated) accumulate_waste->store_safely check_limits Monitor Volume & Time Limits store_safely->check_limits contact_ehs Contact EHS for Pickup check_limits->contact_ehs Limits Reached end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine.

This comprehensive guide provides a framework for the safe and compliant disposal of 2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine. Adherence to these procedures, in conjunction with your institution's specific policies and local regulations, is essential for maintaining a safe laboratory environment.

References

  • Material Safety Data Sheet 2,5-Dimethylpyrazine, 99% MSDS. (2009, July 20). Acros Organics.
  • Safety Data Sheet - NATURAL PYRAZINES 10. (2023, November 14).
  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). (n.d.). Basel Convention.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • SAFETY DATA SHEET - 2,5-Dimethylpyrrole. (2023, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole, 3,5-dimethyl-. (2024, October 10). Fisher Scientific.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • 2,5-DIMETHYL PYRAZINE, Natural - SDS. (2022, August 2). Aurochemicals.
  • Pyrazine, 2,5-dimethyl-3-(1H-pyrrol-2-ylmethyl)-. (n.d.). NextSDS.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • The Laboratory Standard. (n.d.). Vanderbilt University Office of Clinical and Research Safety.
  • Laboratory Chemical Waste Management Guidelines. (2017, May 30).
  • Preventing Exposure to Hazardous Chemicals in Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Pyrazine - Safety D
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Material Safety Data Sheet - 2,3,5-Trimethylpyrazine, 99%. (2005, October 3). Cole-Parmer.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Hazardous Waste. (2023-2024). University of Oklahoma Environmental Health and Safety Office.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (2023, October 24). Binghamton University.
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). U.S. Department of Labor.

Sources

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